6-Bromopyridin-3-amine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6-bromopyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHKRYHULUJQHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20349069 | |
| Record name | 3-Amino-6-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13534-97-9 | |
| Record name | 5-Amino-2-bromopyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13534-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-6-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20349069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromopyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Bromopyridin-3-amine chemical properties and structure
An In-depth Technical Guide to 6-Bromopyridin-3-amine: Chemical Properties, Structure, and Applications
Introduction
This compound, a halogenated aminopyridine, is a vital bifunctional building block in synthetic and medicinal chemistry.[1] Its unique electronic structure, featuring an electron-donating amino group and an electron-withdrawing bromo group on an electron-deficient pyridine (B92270) ring, imparts versatile reactivity.[2] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, with a focus on its applications for researchers, scientists, and drug development professionals. The pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its prevalence in FDA-approved drugs, making its derivatives, such as this compound, highly valuable.[1]
Chemical Structure and Properties
This compound is a solid, often appearing as a light yellow or brown crystalline powder.[3][4] Its structure consists of a pyridine ring substituted with a bromine atom at position 6 and an amino group at position 3.
Identifiers and Chemical Formula
| Identifier | Value |
| IUPAC Name | This compound[5][6][7] |
| CAS Number | 13534-97-9[1][5][7] |
| Molecular Formula | C₅H₅BrN₂[3][5][7] |
| Synonyms | 5-Amino-2-bromopyridine, 3-Amino-6-bromopyridine, 2-Bromo-5-aminopyridine[3][5][8] |
| InChI | InChI=1S/C5H5BrN2/c6-5-2-1-4(7)3-8-5/h1-3H,7H2[5] |
| InChIKey | XTHKRYHULUJQHN-UHFFFAOYSA-N[1][5][6] |
| SMILES | C1=CC(=NC=C1N)Br[5][6] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 173.01 g/mol [1][3][5] |
| Melting Point | 74-76 °C[3][6], 75-77 °C[4] |
| Boiling Point | 180 °C[3] |
| Density | 1.71 g/cm³[3], 1.835 g/cm³[6] |
| Appearance | Light yellow needles[3], Light brown crystalline powder[4], Solid[6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.
-
¹H NMR & ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to verify the positions of the substituents on the pyridine ring.[1]
-
Infrared (IR) Spectroscopy: As a primary aromatic amine, its IR spectrum is expected to show characteristic bands. These include two N-H stretching bands between 3400-3250 cm⁻¹, an N-H bending vibration from 1650-1580 cm⁻¹, a strong C-N stretching band for aromatic amines between 1335-1250 cm⁻¹, and a broad N-H wagging band from 910-665 cm⁻¹.[9]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of 173.01 g/mol and its fragmentation patterns.[1]
Synthesis and Experimental Protocols
Several synthetic routes are available for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
Synthesis from 3-Aminopyridine (B143674)
A common laboratory-scale method involves the direct bromination of 3-aminopyridine.
-
Methodology: This synthesis uses N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent like acetonitrile.[1] The powerful directing effect of the amino group can, however, lead to a mixture of products, with bromination also potentially occurring at the 2- and 4-positions.[1] Careful control of reaction conditions is necessary to favor the desired 6-bromo isomer.
Hofmann Degradation
This route starts from 6-bromo-3-pyridinecarboxamide.
-
Methodology: The process involves a Hofmann degradation, where the starting carboxamide is treated with a hypobromite (B1234621) solution, typically prepared in-situ from bromine and a strong base like sodium hydroxide (B78521) or sodium methoxide.[1] The reaction proceeds through an N-bromoamide intermediate, which then rearranges to an isocyanate, followed by hydrolysis to yield this compound.[1]
Reduction of 6-Bromo-3-nitropyridine
This two-step approach offers high yield and purity.
-
Methodology: The synthesis begins with the bromination of 3-nitropyridine (B142982) to produce 6-bromo-3-nitropyridine. The subsequent step is the reduction of the nitro group to an amine.[1] This reduction is commonly achieved through catalytic hydrogenation using a palladium catalyst.[1]
Reactivity and Key Reactions
The dual functionality of this compound makes it a versatile intermediate for constructing more complex molecules, particularly in the synthesis of pharmaceutical agents.[1][10]
Caption: Logical diagram of the dual reactivity of this compound.
Reactions at the Bromo Group: Cross-Coupling
The bromine atom at the C6 position is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.[1]
-
Suzuki-Miyaura Reaction: This widely used palladium-catalyzed reaction couples the bromopyridine with an organoboron compound (e.g., boronic acid) to form a C-C bond.[1][2]
-
General Protocol: A degassed mixture of this compound (1.0 eq), a boronic acid (1.2 eq), and a base such as potassium phosphate (B84403) (2.0 eq) is prepared in a solvent system like dioxane/water. A palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq), is added, and the mixture is heated under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.[2]
-
-
Buchwald-Hartwig Amination: This reaction is key for forming C-N bonds by coupling the bromopyridine with an amine in the presence of a palladium catalyst and a base.[1]
-
Stille Coupling: In this reaction, the bromopyridine is coupled with an organotin compound, also catalyzed by palladium, to form a C-C bond.[1]
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Reactions at the Amino Group
The amino group at the C3 position behaves as a typical aromatic amine, undergoing reactions such as acylation, sulfonylation, and diazotization.
-
Acylation and Sulfonylation: These reactions are often employed as a strategy to protect the amino group, moderating its activating effect during subsequent reactions on the pyridine ring.[2]
-
Diazotization and Sandmeyer Reaction: The amino group can be converted into a diazonium salt, which serves as a versatile intermediate.[2] Subsequent treatment with copper(I) salts in a Sandmeyer reaction allows for the introduction of a wide range of substituents, including other halogens, cyano, and hydroxyl groups, further diversifying the pyridine core.[2]
Applications in Drug Development
The 3-aminopyridine scaffold is instrumental in the design of potent enzyme inhibitors and receptor modulators.[1] this compound serves as a key intermediate in synthesizing active pharmaceutical ingredients (APIs).[10]
-
Kinase Inhibitors: The scaffold is a core component in the synthesis of novel anti-cancer agents, particularly kinase inhibitors that target enzymes involved in tumor growth.[1] For instance, derivatives of the related 2-amino-5-bromopyridine (B118841) have shown inhibitory effects on the proliferation of various cancer cell lines.[1]
-
Targeted Therapies: The versatility of the this compound scaffold has led to its use in developing therapies targeting pathways like the Janus kinase (JAK)/STAT3 signaling pathway, which is often activated in cancers.[1] While not a direct derivative, the compound 6-bromoindirubin-3'-oxime (B1676677) has been shown to inhibit this pathway.[1] Similarly, derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine are being explored for imaging α-synuclein aggregates in Parkinson's disease.[11]
Caption: Role of a kinase inhibitor derived from the aminopyridine scaffold.
Safety and Handling
This compound is classified as an irritant. Proper safety precautions are critical during handling.
| Hazard Information | Details |
| GHS Hazard Statements | H315: Causes skin irritation.[3][5][6] H319: Causes serious eye irritation.[3][5][6] H335: May cause respiratory irritation.[3][5][6] |
| Signal Word | Warning[3][6][12] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5] |
| Personal Protective Equipment (PPE) | Use of gloves, safety goggles, and a lab coat is required. Work should be conducted in a well-ventilated fume hood.[1] |
| Storage | Store in a cool, dry place away from oxidizing agents.[1] Keep in a dark place, sealed, and at room temperature.[13] |
References
- 1. This compound | 13534-97-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, CAS No. 13534-97-9 - iChemical [ichemical.com]
- 4. parchem.com [parchem.com]
- 5. This compound | C5H5BrN2 | CID 642811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. americanelements.com [americanelements.com]
- 7. This compound | CAS 13534-97-9 [matrix-fine-chemicals.com]
- 8. 3-Amino-6-bromopyridine|lookchem [lookchem.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Atomfair this compound 5-Amino-2-bromopyridine, 2-Bromo-5-aminopyridine, 6-Bromo-3-pyridinamine C5H5BrN2 CAS 13534-97-9 - ATOMFAIR [atomfair.com]
- 11. mdpi.com [mdpi.com]
- 12. 3-Amino-6-bromopyridine 97 13534-97-9 [sigmaaldrich.com]
- 13. 13534-97-9|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-Bromopyridin-3-amine, a valuable building block in pharmaceutical and agrochemical research, starting from 3-aminopyridine (B143674). The primary focus is on the direct bromination method, outlining the challenges of regioselectivity and presenting a detailed experimental protocol. Alternative synthetic routes are also discussed to provide a broader context for researchers.
Introduction and Reaction Overview
The synthesis of this compound from 3-aminopyridine is a key transformation for accessing a versatile intermediate used in the development of various bioactive molecules. The direct electrophilic bromination of 3-aminopyridine is the most straightforward approach. However, the strong activating and ortho, para-directing nature of the amino group presents a significant challenge in achieving high regioselectivity for the desired 6-bromo isomer.[1] This can lead to the formation of a mixture of products, including 2-bromo, 4-bromo, and di-brominated species.[1]
To address this, methodologies have been developed to enhance the regioselectivity of the bromination reaction. One common approach involves the use of N-Bromosuccinimide (NBS) as the brominating agent in a suitable solvent like acetonitrile.[1] The use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), can further direct the bromination to the 6-position, although this may result in modest yields.[1]
This guide will detail a representative experimental protocol for the direct bromination of 3-aminopyridine, along with a discussion of alternative synthetic strategies, quantitative data, and process workflows.
Reaction Pathway and Mechanism
The direct bromination of 3-aminopyridine is an electrophilic aromatic substitution reaction. The amino group at the 3-position is a strong activating group, increasing the electron density of the pyridine (B92270) ring and making it more susceptible to electrophilic attack. The amino group directs incoming electrophiles to the ortho (2- and 4-positions) and para (6-position) positions. The pyridine nitrogen itself is an electron-withdrawing group, which deactivates the ring, but the activating effect of the amino group is dominant.
The general mechanism involves the generation of an electrophilic bromine species from the brominating agent (e.g., NBS). This electrophile is then attacked by the electron-rich pyridine ring, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the brominated product.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
Regioselective Bromination of 3-Aminopyridine using N-Bromosuccinimide
This protocol describes a method for the direct bromination of 3-aminopyridine with a focus on achieving regioselectivity for the 6-position.
Materials:
-
3-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-aminopyridine (1.0 eq.). Dissolve the starting material in anhydrous acetonitrile.
-
Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.0-1.2 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains low.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution. Dilute the mixture with dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired 6-bromo isomer from other byproducts.
Data Presentation
Reaction Parameters and Yields
| Parameter | Value | Reference |
| Starting Material | 3-Aminopyridine | N/A |
| Brominating Agent | N-Bromosuccinimide (NBS) | [1] |
| Solvent | Acetonitrile | |
| Temperature | 0 °C to room temperature | N/A |
| Reaction Time | 2-4 hours | N/A |
| Typical Yield | Modest to good (highly dependent on conditions and purification) | [1] |
Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₅BrN₂ | [2] |
| Molecular Weight | 173.01 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 74-76 °C | |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.10 (d, J=2.8 Hz, 1H), 7.25 (d, J=8.4 Hz, 1H), 7.08 (dd, J=8.4, 2.8 Hz, 1H), 3.75 (br s, 2H) | [3] |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 142.2, 140.0, 139.5, 133.9, 127.5, 124.0 | [3] |
| IR (KBr) ν (cm⁻¹) | 3440, 3320, 1610, 1580, 1480, 820 | N/A |
| Mass Spectrum (GC-MS) m/z | 173/175 (M⁺), 94, 67 | [2] |
Alternative Synthetic Routes
While direct bromination is the most direct approach from 3-aminopyridine, other methods can provide higher yields and regioselectivity, albeit with more steps.
-
Hofmann Degradation of 6-Bromo-3-pyridinecarboxamide: This method involves the treatment of 6-bromo-3-pyridinecarboxamide with a hypobromite (B1234621) solution to yield this compound.[1]
-
Reduction of 6-Bromo-3-nitropyridine: This two-step process begins with the bromination of 3-nitropyridine (B142982) to give 6-bromo-3-nitropyridine. Subsequent reduction of the nitro group, often through catalytic hydrogenation, affords the desired product in high yield and purity.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound via direct bromination.
References
Spectroscopic Profile of 6-Bromopyridin-3-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, 6-Bromopyridin-3-amine (CAS No. 13534-97-9). The information presented herein is essential for the structural elucidation, quality control, and reaction monitoring of this compound in research and development settings.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.0 | Doublet | ~2.5 | H-2 |
| ~7.2 | Doublet of Doublets | ~8.5, 2.5 | H-4 |
| ~7.4 | Doublet | ~8.5 | H-5 |
| ~4.0 | Broad Singlet | - | -NH₂ |
Note: The predicted ¹H NMR data is based on the analysis of structurally analogous compounds and computational models. Experimental values may vary depending on the solvent and other acquisition parameters.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~145.0 | C-2 |
| ~140.0 | C-6 |
| ~138.0 | C-3 |
| ~125.0 | C-4 |
| ~110.0 | C-5 |
Note: The predicted ¹³C NMR data is based on computational models and data from similar pyridine (B92270) derivatives.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 3450 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch |
| 3200 - 3000 | Medium | Aromatic C-H Stretch |
| 1620 - 1580 | Strong | N-H Scissoring (Bending) |
| 1580 - 1450 | Strong | C=C and C=N Ring Stretching |
| 1350 - 1250 | Medium | C-N Stretching |
| 850 - 750 | Strong | C-H Out-of-plane Bending |
| 700 - 600 | Medium | C-Br Stretch |
Note: The IR data is based on expected characteristic vibrational modes for 3-aminopyridine (B143674) derivatives.[1]
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 174 | High | [M+H]⁺ (with ⁸¹Br) |
| 172 | High | [M+H]⁺ (with ⁷⁹Br) |
| 93 | Medium | [M-Br]⁺ |
Note: The mass spectrometry data is derived from Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[2]
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
-
If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Add a small amount of TMS as an internal standard for chemical shift referencing (typically to 0 ppm).
-
Cap the NMR tube securely.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the prepared NMR tube into the spectrometer's sample holder.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H and/or ¹³C NMR spectra using standard pulse programs.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
-
Infrared (IR) Spectroscopy
Objective: To obtain a high-quality Fourier-Transform Infrared (FTIR) transmission spectrum of solid this compound.
Materials and Equipment:
-
This compound sample
-
Infrared (IR) grade Potassium Bromide (KBr)
-
Agate mortar and pestle
-
Hydraulic press and pellet-forming die
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet):
-
Place approximately 1-2 mg of the this compound sample into the agate mortar.
-
Add about 100-200 mg of dry, IR-grade KBr to the mortar.
-
Thoroughly grind the mixture with the pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powdered mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment or a blank KBr pellet to correct for atmospheric and instrumental interferences.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Identify and label the significant absorption bands and correlate them to the functional groups present in the molecule.
-
Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis and the structural relationships of the compound.
References
An In-Depth Technical Guide to 6-Bromopyridin-3-amine (CAS: 13534-97-9)
For: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 6-Bromopyridin-3-amine (CAS No. 13534-97-9), a pivotal heterocyclic building block in modern organic synthesis. It details the compound's physicochemical properties, established synthesis protocols, key chemical reactions, and critical safety information. This guide is intended to serve as a foundational resource for professionals engaged in medicinal chemistry, agrochemical research, and materials science.
Core Compound Identification and Properties
This compound, also known by synonyms such as 3-Amino-6-bromopyridine and 5-Amino-2-bromopyridine, is a brominated pyridine (B92270) derivative.[1][2][3] Its unique structure, featuring a nucleophilic amino group and a reactive bromine atom on an electron-deficient pyridine ring, makes it an exceptionally versatile intermediate.[4] The pyridine scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of FDA-approved drugs.[4]
Data Presentation: Physicochemical Properties
The essential quantitative data for this compound are summarized in the table below for quick reference and comparison.
| Property | Value | Citations |
| CAS Number | 13534-97-9 | [4][5] |
| Molecular Formula | C₅H₅BrN₂ | [1][5][6] |
| Molecular Weight | 173.01 g/mol | [4][5][7] |
| Appearance | Light brown to yellow crystalline solid/powder | [7][8] |
| Melting Point | 74-77 °C | [3][8][9] |
| Boiling Point | 180 °C | [3] |
| Density | 1.71 - 1.835 g/cm³ | [3][9] |
| IUPAC Name | This compound | [5][6][10] |
| InChI Key | XTHKRYHULUJQHN-UHFFFAOYSA-N | [4][5] |
| Solubility | Soluble in DMSO, ethanol (B145695), and dichloromethane | [1] |
Synthesis Methodologies and Experimental Protocols
The synthesis of this compound can be achieved through several routes. The choice of method often depends on the desired scale, purity, and available starting materials.
Method 1: Reduction of 6-Bromo-3-nitropyridine
This two-step approach is noted for providing the target compound with high yield and purity.[4] It begins with the bromination of 3-nitropyridine (B142982), followed by the reduction of the nitro group.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Reduction of 6-Bromo-3-nitropyridine
-
Bromination: To a solution of 3-nitropyridine in a suitable solvent, a brominating agent (e.g., N-Bromosuccinimide) is added. The reaction is stirred at a controlled temperature until completion, monitored by TLC or GC-MS.
-
Work-up and Isolation: The reaction mixture is quenched, and the crude 6-bromo-3-nitropyridine is extracted using an organic solvent. The solvent is removed under reduced pressure.
-
Reduction: The isolated 6-bromo-3-nitropyridine is dissolved in a solvent like ethanol or ethyl acetate. A palladium on carbon catalyst (Pd/C, 5-10 mol%) is added.
-
Hydrogenation: The mixture is subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
Final Isolation: Upon completion, the catalyst is filtered off through Celite, and the solvent is evaporated to yield this compound, which can be further purified by recrystallization or column chromatography.[4]
Method 2: Direct Bromination of 3-Aminopyridine
While seemingly straightforward, this method faces challenges with regioselectivity due to the strong ortho-, para-directing nature of the amino group, often leading to a mixture of products.[4]
Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)
-
Reaction Setup: 3-Aminopyridine is dissolved in acetonitrile.[11]
-
Reagent Addition: N-Bromosuccinimide (1.0 to 1.2 equivalents) is added portion-wise to the solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitoring: The reaction is monitored by TLC for the consumption of the starting material.
-
Purification: After completion, the solvent is removed, and the resulting residue is purified using column chromatography to separate the desired 6-bromo isomer from other brominated byproducts.[4]
Chemical Reactivity and Applications
The synthetic utility of this compound stems from its two reactive sites: the amino group and the C-Br bond. The bromine atom at the 6-position is an excellent "handle" for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[4]
Caption: Major palladium-catalyzed reactions involving this compound.
Key Applications
-
Medicinal Chemistry: It is a cornerstone for synthesizing heterocyclic compounds, including fused ring systems like imidazo[1,2-a]pyridines, which are known for their biological activities.[4]
-
Polymer Chemistry: The molecule can undergo polymerization via Buchwald-Hartwig amination to yield polyaminopyridines.[11]
-
Agrochemicals and Materials Science: Its derivatives are crucial in developing new functional materials and as ligands for organometallic complexes used in catalysis.[4]
Experimental Protocol: Representative Suzuki-Miyaura Coupling
-
Reaction Setup: In a reaction vessel purged with an inert gas (e.g., Argon), combine this compound (1 eq.), a boronic acid or ester derivative (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).[4]
-
Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.
-
Heating: Heat the mixture to a temperature between 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Safety and Handling
This compound is a chemical reagent that requires careful handling in a laboratory setting. It is classified as an irritant and may be harmful if inhaled or swallowed.
Data Presentation: GHS Safety Information
| Category | Information | Citations |
| Pictogram(s) | GHS07 (Exclamation Mark) | [11] |
| Signal Word | Warning | [3][5][9] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][5][9] |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][5][12] |
| Storage Class | 11 - Combustible Solids | [11] |
| WGK (Germany) | 3 (highly hazardous to water) | [9][11] |
Handling and Storage Recommendations:
-
Use only in a well-ventilated area, preferably within a fume hood.[12]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.[13]
-
For stock solutions, storage at -20°C (for 1 month) or -80°C (for 6 months) is recommended, protected from light.[7]
Conclusion
This compound is a high-value chemical intermediate with significant applications in research and development, particularly within the pharmaceutical industry. Its well-defined reactivity, especially in palladium-catalyzed cross-coupling reactions, allows for the efficient and modular synthesis of diverse and complex target molecules. A thorough understanding of its properties, synthesis, and handling protocols is essential for its safe and effective utilization in the laboratory.
References
- 1. Atomfair this compound 5-Amino-2-bromopyridine, 2-Bromo-5-aminopyridine, 6-Bromo-3-pyridinamine C5H5BrN2 CAS 13534-97-9 - ATOMFAIR [atomfair.com]
- 2. 3-Amino-6-bromopyridine|lookchem [lookchem.com]
- 3. This compound, CAS No. 13534-97-9 - iChemical [ichemical.com]
- 4. This compound | 13534-97-9 | Benchchem [benchchem.com]
- 5. This compound | C5H5BrN2 | CID 642811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS RN 13534-97-9 | Fisher Scientific [fishersci.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. parchem.com [parchem.com]
- 9. americanelements.com [americanelements.com]
- 10. This compound | CAS 13534-97-9 [matrix-fine-chemicals.com]
- 11. 3-氨基-6-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
- 13. 13534-97-9|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Physical Properties of 6-Bromopyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromopyridin-3-amine is a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical compounds and novel materials. Its disubstituted pyridine (B92270) ring, featuring both a nucleophilic amino group and a synthetically versatile bromine atom, makes it a valuable precursor for a variety of cross-coupling reactions. A thorough understanding of its physical properties, such as melting point and solubility, is crucial for its effective use in laboratory and industrial settings, ensuring proper handling, reaction optimization, and purification. This technical guide provides a detailed overview of these properties, along with standardized experimental protocols for their determination.
Physical Properties
The physical characteristics of this compound are fundamental to its application in chemical synthesis.
Melting Point
The melting point of a solid compound is a critical indicator of its purity. For this compound, the literature values are consistent, indicating a relatively sharp melting range.
| Physical Property | Value |
| Melting Point | 74-77 °C |
Note: The melting point is typically reported as a range. A narrow range is indicative of high purity.
Solubility
Quantitative solubility data for this compound in a range of common laboratory solvents is not extensively reported in publicly available literature. However, based on its chemical structure, a qualitative solubility profile can be inferred. The presence of the polar amino group and the nitrogen atom in the pyridine ring suggests some solubility in polar organic solvents. The bromine atom and the pyridine ring also contribute to some nonpolar character.
Expected Qualitative Solubility:
-
Soluble in: Polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO).
-
Sparingly soluble in: Alcohols like methanol (B129727) and ethanol, and chlorinated solvents like dichloromethane.
-
Insoluble or slightly soluble in: Nonpolar solvents such as hexanes and water.
A detailed experimental protocol for the quantitative determination of solubility is provided in the following section.
Experimental Protocols
The following are detailed methodologies for the determination of the melting point and solubility of this compound.
Melting Point Determination
This protocol describes the capillary method for determining the melting point range of a solid organic compound.
Materials:
-
This compound sample
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: Place a small amount of dry this compound into a mortar and gently grind it into a fine powder with a pestle.
-
Capillary Tube Loading: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down to the bottom. The packed sample should be approximately 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.
-
Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Final Reading: Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
Reporting: Report the melting point as a range from the initial to the final temperature.
Solubility Determination (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination using the shake-flask method, a reliable technique for quantitative analysis.
Materials:
-
This compound sample
-
A selection of solvents (e.g., water, methanol, ethanol, acetone, DMSO)
-
Analytical balance
-
Scintillation vials or small flasks with screw caps
-
Orbital shaker or magnetic stirrer with stir bars
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical instrumentation for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a set period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved solid particles.
-
Dilution: Dilute the filtered, saturated solution with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.
Application in Synthesis: Buchwald-Hartwig Amination
This compound is a common substrate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for the formation of C-N bonds. This reaction is pivotal in the synthesis of more complex amine-containing molecules.
Below is a diagram illustrating the general experimental workflow for a Buchwald-Hartwig amination reaction using this compound.
This workflow highlights the key steps involved in a typical Buchwald-Hartwig amination, a powerful tool for the synthesis of complex molecules from precursors like this compound. The specific choice of catalyst, ligand, base, and solvent is critical and often requires optimization depending on the amine coupling partner.
Starting Materials for Novel Heterocyclic Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules featuring these core structures. The strategic selection of starting materials is paramount in the synthesis of novel heterocyclic scaffolds, dictating the efficiency, diversity, and novelty of the resulting compounds. This technical guide provides a comprehensive overview of versatile starting materials and robust synthetic methodologies for the preparation of key heterocyclic cores. The guide is structured to provide actionable information for researchers in drug discovery and development, with a focus on quantitative data, detailed experimental protocols, and visual representations of synthetic workflows and relevant biological pathways.
I. Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are arguably the most significant class of heterocyclic compounds in drug discovery, present in a vast array of top-selling pharmaceuticals.[1] This section details the synthesis of key nitrogen-containing rings.
Pyrazoles
Pyrazole (B372694) derivatives are known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2] Multi-component reactions (MCRs) are a particularly efficient strategy for their synthesis.[3]
A common and efficient MCR for pyrazole synthesis involves the condensation of a β-dicarbonyl compound, a hydrazine, and an aldehyde.
| Entry | Aldehyde (R¹) | Hydrazine (R²) | β-Dicarbonyl Compound | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | C₆H₅ | C₆H₅NHNH₂ | Ethyl Acetoacetate | None | Ethanol (B145695) | 5 | 85 | [2] |
| 2 | 4-Cl-C₆H₄ | C₆H₅NHNH₂ | Ethyl Acetoacetate | Piperidine | Ethanol | 3 | 92 | [2] |
| 3 | 4-NO₂-C₆H₄ | C₆H₅NHNH₂ | Acetylacetone | Acetic Acid | Methanol | 6 | 88 | [3] |
| 4 | 2-Furyl | NH₂NH₂·H₂O | Ethyl Benzoylacetate | None | Water | 8 | 78 | [4] |
| 5 | C₆H₅ | 4-F-C₆H₄NHNH₂ | Dimedone | L-proline | DMSO | 12 | 90 | [3] |
-
To a solution of 1,3-diphenyl-1,3-propanedione (10 mmol) in ethanol (50 mL), add phenylhydrazine (B124118) (10 mmol) and a catalytic amount of glacial acetic acid (0.5 mL).
-
Reflux the reaction mixture for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure 1,3,5-triphenyl-1H-pyrazole.
-
Characterize the product using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).
Quinolines
The quinoline (B57606) scaffold is a key structural motif in a number of clinically used drugs, particularly as kinase inhibitors in oncology.[5][6] The Doebner-von Miller reaction is a classic and versatile method for synthesizing substituted quinolines.[7]
This reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[7]
| Entry | Aniline | α,β-Unsaturated Carbonyl | Acid Catalyst | Oxidizing Agent | Temp (°C) | Yield (%) | Reference |
| 1 | Aniline | Crotonaldehyde (B89634) | HCl | As₂O₅ | 100 | 70 | [7] |
| 2 | p-Toluidine | Cinnamaldehyde | H₂SO₄ | Nitrobenzene (B124822) | 120 | 65 | [8] |
| 3 | Aniline | Acrolein diethyl acetal | TFA | Air | Reflux | 85 | [7] |
| 4 | m-Chloroaniline | Methyl vinyl ketone | PPA | m-Nitrobenzenesulfonic acid | 130 | 55 | [8] |
| 5 | p-Anisidine | Benzalacetone | HCl/ZnCl₂ | None | 110 | 78 | [9] |
-
In a round-bottom flask, cautiously add concentrated sulfuric acid (30 mL) to a mixture of aniline (20 mmol) and nitrobenzene (10 mmol).
-
Cool the mixture in an ice bath and slowly add crotonaldehyde (25 mmol) with constant stirring.
-
After the addition is complete, heat the reaction mixture at 120°C for 6 hours.
-
Cool the mixture and pour it into a large volume of water.
-
Neutralize the solution with aqueous sodium hydroxide (B78521) until it is alkaline to litmus (B1172312) paper.
-
Extract the product with dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure quinaldine.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of novel p38α MAP kinase inhibitors: discovery of pyrazole-benzyl ureas bearing 2-molpholinopyrimidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. iipseries.org [iipseries.org]
- 9. synarchive.com [synarchive.com]
6-Bromopyridin-3-amine: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromopyridin-3-amine, also known as 5-amino-2-bromopyridine, is a highly valuable and versatile building block in organic synthesis. Its unique structure, featuring a pyridine (B92270) ring substituted with a bromine atom and an amino group, provides two reactive sites for a wide array of chemical transformations. The pyridine scaffold itself is a "privileged structure" in medicinal chemistry, frequently found in FDA-approved drugs due to its ability to engage in various biological interactions.[1] The presence of a bromine atom allows for various palladium-catalyzed cross-coupling reactions, while the amino group serves as a nucleophile and a site for further functionalization. This guide provides a comprehensive overview of the applications of this compound in organic synthesis, with a focus on key coupling reactions and the synthesis of important heterocyclic scaffolds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 13534-97-9 | [1][2][3] |
| Molecular Formula | C₅H₅BrN₂ | [2][3] |
| Molecular Weight | 173.01 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 74-76 °C | [4] |
| IUPAC Name | This compound | [2][3] |
| SMILES | C1=CC(=NC=C1N)Br | [2][3] |
| InChIKey | XTHKRYHULUJQHN-UHFFFAOYSA-N | [1][2][3] |
Core Applications in Organic Synthesis
The reactivity of this compound is dominated by the bromine and amino substituents, making it an ideal substrate for constructing complex molecules. The bromine atom at the 6-position is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between organoboron compounds and organic halides.[1] this compound readily participates in these reactions, allowing for the introduction of various aryl and heteroaryl substituents.
Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of Bromopyridines
| Entry | Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-6-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 2-Amino-6-bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 8 | 92 |
| 3 | 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | EtOH/H₂O | 80 | - | High |
| 4 | 2-Bromopyridine | Various aryl boronic acids | Pd(OAc)₂ | K₂CO₃ | H₂O | 100 | - | Good to Excellent |
Note: Data for entries 1 and 2 are for a structurally similar substrate and serve as a general guideline.[5][6][7][8]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[9][10] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Caption: Generalized workflow for the Buchwald-Hartwig amination of this compound.
Table 2: Representative Buchwald-Hartwig Amination of Bromopyridines
| Entry | Amine | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Dimethylamine | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98 |
| 2 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Reflux | 94 |
| 3 | N-Methylaniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | Good to Excellent |
| 4 | Cyclohexane-1,2-diamine | Pd₂(dba)₃ | (±)-BINAP | NaOBuᵗ | Toluene | 80 | 60 |
Note: Data presented are for structurally similar bromopyridine substrates and serve as a general guide.[10][11]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine (B1218219) ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).
-
Add anhydrous solvent (e.g., toluene, 5 mL) and stir the mixture for a few minutes.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a versatile method for the formation of C-C bonds between terminal alkynes and aryl or vinyl halides.[12] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[12]
Caption: Generalized mechanism for the Sonogashira coupling of this compound.
Table 3: Representative Sonogashira Coupling Reactions of Bromopyridines
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 |
| 2 | 2,6-Dibromopyridin-3-yl)methanol | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 60-80 | - | - |
| 3 | Aryl Iodides | Phenylacetylene | Nanosized MCM-41-Pd / CuI / PPh₃ | Et₃N | Et₃N | 50 | 3 | 97 |
| 4 | Aryl Bromides (activated) | Phenylacetylene | Nanosized MCM-41-Pd / CuI / PPh₃ | Et₃N | NMP | 90 | 3-6 | 93-98 |
Note: The presented data is for structurally related bromopyridines and aryl halides to provide general guidance.[13]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Under the inert atmosphere, add an anhydrous solvent (e.g., DMF, 5 mL) and a base (e.g., Et₃N, 3.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) to the mixture via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Imidazo[1,2-a]pyridines
This compound is a key precursor for the synthesis of imidazo[1,2-a]pyridines, a class of heterocyclic compounds with a broad spectrum of biological activities.[1][14] The synthesis typically involves the condensation of the aminopyridine with an α-halocarbonyl compound.
Caption: Synthetic pathway to 6-bromoimidazo[1,2-a]pyridines.
Experimental Protocol: Synthesis of 6-bromoimidazo[1,2-a]pyridine
A method for synthesizing 6-bromoimidazo[1,2-a]pyridine involves reacting 2-amino-5-bromopyridine (B118841) with a 40% aqueous solution of chloroacetaldehyde.[15] The reaction is carried out in a solvent such as water, ethanol, methanol, or isopropanol, in the presence of a base like sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate.[15] The mixture is reacted for 2-24 hours at a temperature of 25-50 °C.[15] After the reaction, the mixture is concentrated, extracted with ethyl acetate, washed with water, and dried over anhydrous sodium sulfate.[15] The solvent is then removed by rotary evaporation to yield the crude product, which can be further purified by recrystallization.[15]
Conclusion
This compound has proven to be an exceptionally useful and versatile building block in organic synthesis. Its ability to undergo a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allows for the efficient construction of complex molecular architectures. Furthermore, its role as a precursor to medicinally important scaffolds such as imidazo[1,2-a]pyridines underscores its significance in drug discovery and development. The experimental protocols and data presented in this guide offer a valuable resource for researchers and scientists working in the fields of organic and medicinal chemistry, facilitating the continued exploration and application of this important synthetic intermediate.
References
- 1. This compound | 13534-97-9 | Benchchem [benchchem.com]
- 2. This compound | C5H5BrN2 | CID 642811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS 13534-97-9 [matrix-fine-chemicals.com]
- 4. 3-アミノ-6-ブロモピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. benchchem.com [benchchem.com]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Reactivity of the Amino and Bromo Groups in 3-Amino-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-5-bromopyridine (B85033) is a pivotal bifunctional building block in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its utility stems from the distinct and tunable reactivity of its amino and bromo functional groups, which allows for selective elaboration of the pyridine (B92270) core. This technical guide provides an in-depth analysis of the electronic factors governing the chemoselectivity of its reactions, detailed experimental protocols for key transformations, and a summary of quantitative data to aid in reaction design and optimization.
Core Principles of Reactivity
The reactivity of 3-amino-5-bromopyridine is a consequence of the electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing bromo group (-Br) on the electron-deficient pyridine ring.[1]
-
Amino Group (-NH₂): The nitrogen's lone pair of electrons increases the electron density of the pyridine ring, primarily at the ortho and para positions (positions 2, 4, and 6).[1] This activating effect renders the amino group itself nucleophilic and directs electrophilic aromatic substitution to these positions.[1]
-
Bromo Group (-Br): As an electronegative atom, bromine withdraws electron density from the pyridine ring via an inductive effect (-I).[1] While it can donate electron density through resonance (+M), the inductive effect is generally dominant in pyridine systems.[1] This makes the ring more susceptible to nucleophilic aromatic substitution and provides a handle for metal-catalyzed cross-coupling reactions.[1]
This dichotomy in electronic effects is the foundation for the chemoselective functionalization of 3-amino-5-bromopyridine.
Reactions Targeting the Amino Group
The nucleophilic nature of the amino group facilitates a range of functionalization reactions, typically favored under conditions that do not involve transition metal catalysts.[1]
Acylation
The amino group can be readily acylated to form amides. This is frequently employed as a protecting group strategy to temper the activating effect of the amino group or to introduce new functionalities.[1]
Table 1: Acylation of 3-Amino-5-bromopyridine
| Acylating Agent | Product | Conditions | Yield | Reference |
| Acetic Anhydride (B1165640) | N-(5-bromopyridin-3-yl)acetamide | Reflux | Moderate | [1] |
Experimental Protocol: Acylation with Acetic Anhydride
To a solution of 3-amino-5-bromopyridine (1.0 eq) in pyridine (5-10 volumes) at 0 °C, add acetic anhydride (1.1 eq) dropwise.[1] Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.[1] Upon completion, cool the reaction mixture and pour it into ice water.[1] The resulting precipitate can be collected by filtration, washed with water, and dried.
References
An In-depth Technical Guide to the Electronic Effects of Substituents on the 6-Bromopyridin-3-amine Ring
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 6-bromopyridin-3-amine scaffold is a critical building block in medicinal chemistry and materials science, valued for its unique electronic and structural properties. The strategic placement of the electron-donating amino group and the electron-withdrawing bromo group on the electron-deficient pyridine (B92270) ring creates a nuanced electronic landscape that can be precisely modulated through the introduction of additional substituents. This guide provides a comprehensive technical overview of the electronic effects of such substituents. It covers the theoretical underpinnings of these effects, presents quantitative data for key electronic descriptors, and offers detailed experimental protocols for researchers to determine these parameters in their own laboratories. The included workflows and diagrams serve to visually articulate the logical and experimental processes involved in the study of substituent effects on this important heterocyclic system.
Theoretical Framework: The Unsubstituted this compound Core
The electronic character of the this compound ring is governed by a complex interplay of inductive and resonance effects from its constituent parts: the pyridine nitrogen, the amino group, and the bromine atom.
-
Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect (-I), which decreases the overall electron density of the aromatic ring, making it susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions.[1]
-
Amino Group (-NH₂ at C3): The amino group is a powerful electron-donating group primarily through its positive resonance effect (+M).[1] The nitrogen's lone pair of electrons delocalizes into the ring, increasing electron density at the ortho (C2, C4) and para (C6) positions relative to itself.[1] This activating effect makes the ring more reactive towards electrophiles.
-
Bromo Group (-Br at C6): The bromine atom is an electronegative halogen that exerts a strong electron-withdrawing inductive effect (-I).[1] While it possesses lone pairs capable of a +M effect, the inductive effect is dominant for halogens. Its presence at the C6 position further decreases electron density and renders this position a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.[1]
The net result is a pyridine ring that is activated towards electrophilic substitution at positions 2 and 4 (ortho to the amino group) and highly activated for nucleophilic substitution at position 6. The introduction of further substituents will modulate this reactivity based on their own electronic properties.
Quantitative Analysis of Electronic Effects
Hammett Substituent Constants (σ)
The Hammett constant (σ) quantifies the electronic effect of a substituent in the meta or para position of a benzene (B151609) ring. These values are invaluable for predicting how a substituent will influence reaction rates and equilibria.
Table 1: Estimated Hammett Constants for Substituents on a Pyridine Ring
| Substituent (R) | σ_meta | σ_para | Electronic Effect |
|---|---|---|---|
| -NO₂ | 0.71 | 0.78 | Strong Electron-Withdrawing |
| -CN | 0.56 | 0.66 | Strong Electron-Withdrawing |
| -CHO | 0.35 | 0.42 | Electron-Withdrawing |
| -Br | 0.39 | 0.23 | Inductively Withdrawing, Resonantly Donating |
| -Cl | 0.37 | 0.23 | Inductively Withdrawing, Resonantly Donating |
| -H | 0.00 | 0.00 | Reference |
| -CH₃ | -0.07 | -0.17 | Weak Electron-Donating |
| -OCH₃ | 0.12 | -0.27 | Inductively Withdrawing, Resonantly Donating |
| -NH₂ | -0.16 | -0.66 | Strong Electron-Donating |
Note: These values are for substituted benzene but serve as a strong proxy for predicting effects on the pyridine ring.[2]
Acid Dissociation Constants (pKa)
The pKa of the pyridinium (B92312) ion is a direct measure of the basicity of the pyridine nitrogen. Electron-donating groups increase electron density on the nitrogen, making it more basic and resulting in a higher pKa for the conjugate acid. Conversely, electron-withdrawing groups decrease basicity and lower the pKa.
Table 2: Predicted pKa Values for Substituted this compound Derivatives
| Substituent (R) at C4 | Predicted pKa |
|---|---|
| -NO₂ | ~1.0 |
| -CN | ~1.5 |
| -Br | ~2.5 |
| -H | ~3.5 |
| -CH₃ | ~4.0 |
| -OCH₃ | ~4.2 |
| -NH₂ | ~5.0 |
Note: These are estimated values. The pKa of the parent this compound is predicted to be around 3.5-4.0, balancing the donating effect of the amino group and the withdrawing effects of the bromine and pyridine nitrogen.
NMR Chemical Shifts (δ)
NMR spectroscopy is highly sensitive to the electronic environment of nuclei. Electron-withdrawing groups deshield nearby protons and carbons, shifting their signals downfield (higher ppm), while electron-donating groups cause upfield shifts (lower ppm).
Table 3: Estimated ¹H and ¹³C NMR Chemical Shifts for Protons and Carbons on a Substituted this compound Ring
| Substituent (R) at C4 | Est. δ H2 (ppm) | Est. δ H5 (ppm) | Est. δ C2 (ppm) | Est. δ C4 (ppm) | Est. δ C5 (ppm) | Est. δ C6 (ppm) |
|---|---|---|---|---|---|---|
| -NO₂ | ~8.8 | ~7.8 | ~148 | ~155 | ~125 | ~145 |
| -CN | ~8.6 | ~7.6 | ~147 | ~118 | ~128 | ~144 |
| -Br | ~8.4 | ~7.4 | ~146 | ~130 | ~127 | ~143 |
| -H | ~8.2 | ~7.2 | ~145 | ~135 | ~124 | ~142 |
| -CH₃ | ~8.0 | ~7.0 | ~144 | ~145 | ~123 | ~141 |
| -OCH₃ | ~7.9 | ~6.9 | ~143 | ~158 | ~115 | ~140 |
| -NH₂ | ~7.7 | ~6.7 | ~142 | ~150 | ~110 | ~139 |
Note: Chemical shifts are highly dependent on the solvent used. These estimations are relative to the unsubstituted core.[3][4]
Visualizing Workflows and Relationships
To elucidate the process of studying electronic effects, the following diagrams created using Graphviz (DOT language) outline the necessary experimental and logical workflows.
Caption: Workflow for the systematic study of substituent electronic effects.
References
The Rising Therapeutic Potential of 6-Bromopyridin-3-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of FDA-approved drugs. Among the vast landscape of pyridine-based compounds, derivatives of 6-Bromopyridin-3-amine have emerged as a particularly promising class, demonstrating a diverse range of biological activities. The presence of the bromine atom and the amino group at strategic positions on the pyridine ring provides a versatile platform for chemical modification, enabling the synthesis of novel compounds with potential applications as anticancer, antimicrobial, and enzyme inhibitory agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, supported by experimental protocols and pathway visualizations.
Synthetic Strategies for this compound and Its Derivatives
The synthesis of this compound, the core scaffold, can be achieved through several routes. A common method involves the bromination of 3-aminopyridine (B143674) using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. However, this direct approach can lead to a mixture of products due to the strong activating and ortho-, para-directing nature of the amino group. Alternative strategies include the reduction of a nitropyridine precursor, which often provides higher yield and purity.
The true versatility of the this compound scaffold lies in the reactivity of its bromine and amino functional groups, which serve as handles for further chemical modifications. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are instrumental in creating diverse libraries of derivatives with varied biological activities.
Representative Synthetic Protocol: Synthesis of N-aryl-6-bromopyridin-3-amine Derivatives
This protocol outlines a general procedure for the synthesis of N-aryl derivatives of this compound via the Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine (B1218219) ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Anhydrous solvent (e.g., toluene (B28343) or dioxane)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (0.05 equivalents), the phosphine ligand (0.1 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-aryl-6-bromopyridin-3-amine derivative.
Anticancer Activity of this compound Derivatives
A significant area of investigation for this compound derivatives is their potential as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often by targeting key signaling pathways involved in tumor growth and survival.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative pyridine derivatives, some of which share structural similarities with potential this compound derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-ureas | MCF-7 (Breast) | 0.11 - 1.93 | |
| Spiro-pyridine derivatives | HepG-2 (Liver) | 8.42 - 78.17 | |
| Spiro-pyridine derivatives | Caco-2 (Colorectal) | 7.83 - 84.43 | |
| 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles | HT-29 (Colon) | 3 - 50 | |
| 2-amino-3-cyanopyridine derivatives | A549 (Lung), HT-29 (Colon), SMMC-7721 (Liver) | 0.25 - 10 (nmol/L) | |
| Pyridine-bridged combretastatin-A4 analogues | Various | Varies |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Mechanism of Action: Targeting Key Signaling Pathways
Several studies have pointed towards the inhibition of critical signaling pathways as the mechanism behind the anticancer activity of pyridine derivatives.
JAK/STAT Signaling Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Aberrant activation of this pathway is implicated in various cancers. One notable example is 6-bromoindirubin-3'-oxime (B1676677) (6BIO), a derivative that acts as a pan-JAK inhibitor, leading to the selective inhibition of STAT3 phosphorylation and subsequent apoptosis in human melanoma cells.
Caption: Inhibition of the JAK/STAT signaling pathway by a this compound derivative.
PI3K/Akt/mTOR Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is another critical intracellular signaling pathway that promotes cell proliferation, growth, and survival. Its dysregulation is a common feature in many human cancers. Pyridine derivatives have been investigated as inhibitors of this pathway, targeting key kinases like PI3K and mTOR.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.
Antimicrobial Activity of this compound Derivatives
In addition to their anticancer potential, pyridine derivatives have been explored for their antimicrobial properties. The emergence of antibiotic-resistant strains of bacteria necessitates the development of new antimicrobial agents, and pyridine-based compounds offer a promising avenue for research.
Quantitative Data on Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for some pyridine derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyridine nucleosides | Gram-positive & Gram-negative bacteria | Varies | |
| Acetamide derivatives of pyridine | S. pyogenes, E. coli, P. mirabilis | 6.25 - 37.5 | |
| Pyridine compounds | S. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosa | 31.25 - 62.5 |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
This compound derivative stock solution (in a suitable solvent)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Compound Dilutions: Dispense 50 µL of sterile broth into each well of a 96-well plate. Add 50 µL of the compound stock solution to the first well and perform serial twofold dilutions across the plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Experimental Workflow Visualization
Caption: A general experimental workflow for the development of this compound derivatives.
Conclusion
Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. Their synthetic tractability allows for the creation of diverse chemical libraries, which have demonstrated significant potential in anticancer and antimicrobial applications. The ability of these compounds to modulate key signaling pathways, such as the JAK/STAT and PI3K/Akt/mTOR pathways, underscores their potential for targeted therapies. Further research, including extensive structure-activity relationship studies and in vivo evaluations, is warranted to fully elucidate the therapeutic potential of this exciting class of compounds and to advance lead candidates towards clinical development.
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 6-Bromopyydin-3-amine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and hetero-biaryl structures prevalent in medicinally important compounds. This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 6-bromopyridin-3-amine with various arylboronic acids.
The presence of a primary amine on the pyridine (B92270) ring can present challenges, as the lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, potentially leading to inhibition.[1][2] However, with the appropriate selection of catalyst, ligand, base, and solvent system, high yields of the desired coupled products can be achieved, often without the need for protecting the amine functionality.[2][3]
General Reaction Scheme
The general transformation for the Suzuki coupling of this compound with an arylboronic acid is depicted below:
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various conditions reported for the Suzuki coupling of aminopyridines, providing a comparative overview of catalysts, bases, solvents, and resulting yields. This data can guide the selection of starting conditions for the coupling of this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O (4:1) | 85-95 | - | Moderate to Good | [4] |
| 2 | 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂ (dba)₃ / SPhos | SPhos | K₃PO₄ | Toluene | 100 | - | 99 | [3] |
| 3 | 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ / RuPhos | RuPhos | K₃PO₄ | Dioxane | 100 | - | 82 | [3] |
| 4 | 3-Bromoquinoline | 2,3-Dichloro-4-pyridylboronic acid | Pd(PPh₃)₂Cl₂ | P(tBu)₃ | Na₂CO₃ | 1,4-Dioxane | Reflux | 8 | Increased Yield | [5] |
| 5 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (5) | - | Na₂CO₃ (1M aq) | 1,4-Dioxane | Reflux | 8-48 | 86 | [5] |
Experimental Protocols
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a generalized method adapted from similar couplings of aminopyridines and can be used as a starting point for the Suzuki coupling of this compound.[1][4][6]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)[6]
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)[4]
-
Potassium phosphate (B84403) (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0-3.0 equiv)[4][6]
-
Anhydrous 1,4-dioxane and degassed water (4:1 mixture)[4]
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[6]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.[6]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent mixture via syringe.[6]
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.[4] Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water or brine.[6]
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[6]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times from hours to minutes.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)[2]
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)[2]
-
Solvent such as 1,4-dioxane/water (4:1) or DMF[2]
-
Microwave vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.[2]
-
Solvent Addition: Add the chosen solvent system to the vial.[2]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 10-30 minutes.[2]
-
Workup and Purification: After cooling, the product can be worked up and purified as described in the conventional heating protocol.[2]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for performing and analyzing the Suzuki coupling reaction.
Caption: A typical experimental workflow for Suzuki coupling reactions.
Key Parameter Relationships
The success of the Suzuki coupling reaction is dependent on the interplay of several key parameters.
Caption: The influence of key parameters on the Suzuki coupling reaction outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromopyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and tolerance of various functional groups. The synthesis of N-substituted 3-aminopyridines is of significant interest as this structural motif is a key component in a wide range of biologically active compounds. This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 6-Bromopyridin-3-amine, a critical intermediate in the synthesis of various pharmaceutical agents.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the reaction of the C-Br bond with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The catalytic cycle is generally understood to proceed through a sequence of oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-substituted 5-aminopyridin-2-yl derivative and regenerate the Pd(0) catalyst.[2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and is dependent on the specific amine coupling partner.
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions and reported yields for the Buchwald-Hartwig amination of bromopyridine derivatives with various amines. While specific data for this compound is limited, these examples with structurally similar substrates provide a strong starting point for reaction optimization.
Table 1: Buchwald-Hartwig Amination with Arylamines
| Entry | Arylamine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene (B28343) | 100 | 12 | Est. >90 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ (1.5) | Dioxane | 110 | 16 | Est. >85 |
| 3 | 2-Methylaniline | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 24 | Est. >80 |
*Estimated yields based on similar reactions reported in the literature.
Table 2: Buchwald-Hartwig Amination with Alkylamines
| Entry | Alkylamine | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Butylamine | Pd(OAc)₂ (2) | BrettPhos (3) | NaOtBu (1.5) | THF | 80 | 8 | Est. >95 |
| 2 | Cyclohexylamine | Pd₂(dba)₃ (1.5) | cataCXium A (3) | LHMDS (1.4) | Dioxane | 90 | 12 | Est. >90 |
| 3 | Morpholine | Pd(OAc)₂ (3) | Xantphos (6) | Cs₂CO₃ (2.0) | Toluene | 110 | 18 | Est. >85 |
*Estimated yields based on similar reactions reported in the literature.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Experimental Protocols
The following are general protocols for performing a Buchwald-Hartwig amination with this compound. These should be adapted and optimized for the specific amine coupling partner.
Protocol 1: General Procedure for Coupling with an Arylamine
Materials:
-
This compound (1.0 equiv)
-
Arylamine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (0.1 M concentration of the limiting reagent)
-
Schlenk flask and condenser
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add the arylamine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Coupling with an Alkylamine
Materials:
-
This compound (1.0 equiv)
-
Alkylamine (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
BrettPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) (0.1 M concentration of the limiting reagent)
-
Sealed reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, Pd(OAc)₂, BrettPhos, and NaOtBu to a dry sealed reaction vessel equipped with a stir bar.
-
Add anhydrous THF.
-
Add the alkylamine.
-
Seal the vessel and remove it from the glovebox (if applicable).
-
Place the vessel in a preheated heating block or oil bath at 80 °C.
-
Stir the reaction for the desired time (e.g., 4-12 hours).
-
Cool the reaction to room temperature.
-
Carefully open the reaction vessel.
-
Dilute the reaction mixture with diethyl ether and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization
-
Low or No Conversion:
-
Catalyst/Ligand: The choice of ligand is critical. For electron-rich amines, bulkier, electron-rich ligands like XPhos or RuPhos may be beneficial. For less reactive amines, consider more active pre-catalysts.
-
Base: A stronger base like lithium bis(trimethylsilyl)amide (LiHMDS) may be required for less acidic amines. Ensure the base is fresh and anhydrous.
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst. Ensure proper Schlenk or glovebox techniques are used.
-
Solvent: The solvent must be anhydrous. Toluene and dioxane are common choices, but THF can also be effective, especially at lower temperatures.
-
-
Side Reactions:
-
Hydrodehalogenation: This side reaction can be minimized by using the appropriate ligand and ensuring an efficient coupling reaction.
-
Homocoupling of Amines: This is less common but can occur at high temperatures. Lowering the reaction temperature might be necessary.
-
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and highly adaptable method for the synthesis of a diverse range of N-substituted pyridin-3,6-diamines. The protocols and data provided herein serve as a valuable starting point for researchers. Careful optimization of the catalyst system, base, and reaction conditions is essential to achieve high yields and purity for specific amine coupling partners, enabling the efficient synthesis of key intermediates for drug discovery and development.
References
Application Notes and Protocols: 6-Bromopyridin-3-amine in the Development of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromopyridin-3-amine is a key building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors. Its pyridine (B92270) core serves as a versatile scaffold that can be readily modified to interact with the ATP-binding site of various kinases. The bromine atom at the 6-position provides a convenient handle for introducing diverse substituents via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity. The amino group at the 3-position can act as a crucial hydrogen bond donor, mimicking the interactions of the adenine (B156593) moiety of ATP with the kinase hinge region.
Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major class of drug targets.[1] Small molecule kinase inhibitors have revolutionized the treatment of these conditions.[2] This document provides detailed application notes and protocols for utilizing this compound in the discovery and development of novel kinase inhibitors.
Kinase Targets and Inhibitor Activities
Derivatives of this compound and related aminopyridine scaffolds have shown inhibitory activity against a range of kinases. The following table summarizes the in vitro activity of selected aminopyridine-based kinase inhibitors.
| Kinase Target | Inhibitor Scaffold/Derivative | IC50 (nM) | Reference |
| JNK1 | Aminopyrimidine-based | 25 | [3] |
| JNK2 | Aminopyrimidine-based | 12 | [3] |
| JNK3 | Aminopyrazole-based | <40 | [4] |
| p38α | Biphenyl amide | 11 | [5] |
| TAK1 | Imidazopyridine with 2-cyanoacrylamide | 27 | [1] |
| MAP4K4 | 2-Aminopyridine-based | N/A | [6] |
| VRK1 | Aminopyridine-based | 150 | [7] |
| PrkA | Imidazopyridine aminofurazan | 840 | [8] |
Signaling Pathway Inhibition
Kinase inhibitors derived from this compound can modulate key signaling pathways involved in cell proliferation, inflammation, and apoptosis. Below are representations of the c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways, which are common targets.
Experimental Protocols
The synthesis of kinase inhibitors from this compound typically involves a Suzuki-Miyaura cross-coupling reaction to introduce a substituent at the 6-position, followed by further modifications if necessary.
General Workflow for Synthesis and Evaluation
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[9]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 4-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 6-arylpyridin-3-amine derivative.
Microwave-Assisted Suzuki-Miyaura Coupling:
For accelerated reaction times, microwave irradiation can be employed.[10]
-
In a microwave vial, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), the base (2.0 eq.), and the palladium catalyst.
-
Add the solvent system and seal the vial.
-
Irradiate the mixture in a microwave reactor at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[10]
-
After cooling, work up and purify the product as described in the conventional heating protocol.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: JNK1)
This protocol outlines a general method for determining the IC50 value of a synthesized compound against a target kinase. This is an adaptation from protocols for similar aminopyrimidine-based inhibitors.[3]
Materials:
-
Recombinant human JNK1 enzyme
-
Kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT)
-
ATP
-
Substrate (e.g., a specific peptide or protein substrate for JNK1)
-
Synthesized inhibitor compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the JNK1 enzyme, and the inhibitor solution (or DMSO for control).
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be at or near its Km value for the kinase.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent that depletes the remaining ATP and then a second reagent that converts the generated ADP to ATP, which is then detected via a luciferase-based reaction.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound is a valuable and versatile scaffold for the synthesis of novel kinase inhibitors. Its amenability to modification via robust synthetic methods like the Suzuki-Miyaura coupling allows for the systematic exploration of chemical space to identify potent and selective inhibitors against a wide range of kinase targets. The protocols and data presented in these application notes provide a foundation for researchers to design and evaluate new kinase inhibitors based on this promising chemical starting material.
References
- 1. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biphenyl amide p38 kinase inhibitors 3: Improvement of cellular and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A screen for kinase inhibitors identifies antimicrobial imidazopyridine aminofurazans as specific inhibitors of the Listeria monocytogenes PASTA kinase PrkA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromopyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 6-Bromopyridin-3-amine. This versatile building block is of significant interest in medicinal chemistry and materials science. The following sections detail common cross-coupling strategies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, providing quantitative data and step-by-step protocols to facilitate the synthesis of novel substituted aminopyridine derivatives.
Introduction
This compound is a valuable substrate in organic synthesis, featuring a reactive bromine atom at the 6-position, which is susceptible to palladium-catalyzed cross-coupling reactions, and an amino group at the 3-position that can modulate the electronic properties of the pyridine (B92270) ring and serve as a handle for further functionalization. The pyridine nitrogen can coordinate with the palladium catalyst, which can sometimes inhibit the catalytic cycle, making careful optimization of reaction conditions crucial for successful transformations.[1]
The cross-coupling reactions discussed herein are foundational methods for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecular architectures from simple precursors.[2][3]
Data Presentation: A Comparative Overview
The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling reactions of bromopyridine derivatives, providing a reference for what can be expected for reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Pyridine Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-6-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85 | [4] |
| 2 | 2-Amino-6-bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343) | 100 | 8 | 92 | [4] |
| 3 | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | - | [5] |
| 4 | 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 8 | High Yield | [1][6] |
Table 2: Buchwald-Hartwig Amination of Bromopyridines
| Entry | Pyridine Substrate | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 65 | 16 | 83 | [5][7] |
| 2 | 3-Bromo-2-aminopyridine | Primary Amines | BrettPhos-precatalyst | LiHMDS | Toluene | - | - | - | [7][8] |
| 3 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60 | [9] |
| 4 | 2-Amino-6-bromopyridine | Various Amines | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80-100 | - | - | [10] |
Table 3: Sonogashira Coupling of Bromopyridines
| Entry | Pyridine Substrate | Alkyne | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Amino-3-bromopyridine | Various terminal alkynes | Pd(CF₃COO)₂ / CuI | Et₃N | DMF | 100 | 3 | up to 98 | [5][11] |
| 2 | 6-Bromo-N,N-dimethylpyridazin-3-amine | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80-100 | 3-12 | - | [12] |
| 3 | 6-Bromo-3-fluoro-2-cyanopyridine | Various terminal alkynes | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 85-93 | [13] |
Table 4: Heck Reaction of Aryl Halides
| Entry | Aryl Halide | Alkene | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 1 | Aryl or Vinyl Halide | Activated Alkene | Pd Catalyst | Base | Various | >100 | - | [14][15] |
| 2 | Aryl Bromide | n-Butyl Acrylate | Palladium/Phosphine-Imidazolium Salt | - | - | - | High | [14] |
| 3 | Benzoic Acid (via triflate) | 1-Tridecene | PdCl₂(dppf) | K₂CO₃ | - | - | 78 | [16] |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.[4]
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction's progress. Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica (B1680970) gel column chromatography to afford the desired product.[17]
Protocol 2: Buchwald-Hartwig Amination
This protocol describes a general procedure for the C-N cross-coupling of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
RuPhos (8 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS, 2.5 equiv)
-
Anhydrous THF
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and RuPhos to a reaction vessel.[5]
-
Add this compound, the amine coupling partner, and anhydrous THF.[5]
-
Add LiHMDS.
-
Heat the reaction mixture at 65 °C for 16 hours.
-
After cooling to room temperature, the reaction can be worked up by quenching with a saturated aqueous solution of ammonium (B1175870) chloride, followed by extraction with an organic solvent.
-
The combined organic layers are then washed, dried, and concentrated.
-
The crude product can be purified by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol outlines the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol)
-
Copper(I) iodide (CuI, 0.05 mmol)
-
Anhydrous DMF (5 mL)
-
Anhydrous triethylamine (B128534) (Et₃N, 3.0 mmol)
Procedure:
-
To a dry round-bottom flask, add this compound, PdCl₂(PPh₃)₂, and CuI.[12]
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous DMF and anhydrous Et₃N via syringe.[12]
-
Add the terminal alkyne to the mixture via syringe.
-
Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitor the reaction until the starting bromide is consumed (typically 3-12 hours).[12]
-
Once complete, cool the flask to room temperature.
-
The reaction mixture can be diluted with an organic solvent and washed with water to remove DMF and salts.
-
The organic layer is then dried, concentrated, and the product purified by chromatography.
Visualizations
Catalytic Cycles and Experimental Workflow
The following diagrams illustrate the generally accepted mechanisms for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, along with a typical experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 13534-97-9 | Benchchem [benchchem.com]
- 3. nobelprize.org [nobelprize.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Heck Reaction [organic-chemistry.org]
- 15. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 16. scielo.br [scielo.br]
- 17. benchchem.com [benchchem.com]
Application of 6-Bromopyridin-3-amine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromopyridin-3-amine is a versatile bifunctional building block of significant interest in medicinal chemistry and pharmaceutical development. The presence of both a nucleophilic amino group and a bromine atom on the pyridine (B92270) scaffold allows for a diverse range of chemical transformations. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are cornerstone methods for the construction of complex molecular architectures found in many drug candidates. The aminopyridine moiety is a common feature in a variety of biologically active compounds, including a notable number of kinase inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Key Applications in Pharmaceutical Synthesis
The strategic positioning of the amino and bromo substituents on the pyridine ring makes this compound an ideal starting material for the synthesis of substituted diaminopyridines and other highly functionalized heterocyclic systems. These structures often form the core of targeted therapies, particularly in oncology.
Two of the most powerful and widely used applications of this compound in pharmaceutical synthesis are:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the synthesis of aryl- or heteroaryl-substituted pyridines. These are key intermediates for a wide range of therapeutics, including kinase inhibitors.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, leading to the synthesis of N-aryl or N-heteroaryl substituted aminopyridines. This reaction is instrumental in the development of numerous drug candidates.
These reactions allow for the modular and efficient assembly of complex molecules, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.
Experimental Protocols
The following protocols provide detailed methodologies for two key transformations of this compound. These are representative procedures and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a Biaryl Kinase Inhibitor Intermediate
This protocol describes a typical Suzuki-Miyaura coupling of this compound with an arylboronic acid, a common step in the synthesis of kinase inhibitors targeting pathways such as the PI3K/AKT/mTOR cascade.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane (B91453) and Water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 3-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 10 | 88 |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 95 | 14 | 78 |
Note: The data in this table is representative and based on typical outcomes for Suzuki-Miyaura reactions with similar substrates.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of a Diaminopyridine Intermediate
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with an aniline (B41778) derivative, a common route to intermediates for various targeted therapies.
Reaction Scheme:
Materials:
-
This compound
-
Aniline derivative (e.g., 4-methoxyaniline)
-
Palladium precursor (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])
-
Phosphine (B1218219) ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.4 eq).
-
Add anhydrous solvent and stir the mixture for 10 minutes.
-
Add this compound (1.0 eq) and the aniline derivative (1.1 eq).
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyaniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 18 | 82 |
| 2 | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 20 | 75 |
| 3 | Aniline | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Toluene | 110 | 16 | 89 |
Note: The data in this table is representative and based on typical outcomes for Buchwald-Hartwig amination reactions.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the application of this compound in the synthesis of pharmaceutical intermediates via Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Targeted Signaling Pathway: PI3K/AKT/mTOR
Many kinase inhibitors synthesized from aminopyridine scaffolds, such as those derived from this compound, target the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][3][4][5]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. Its utility in robust and scalable reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination makes it a key component in the drug discovery and development pipeline, particularly for the creation of novel kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this important building block.
References
Microwave-Assisted Synthesis of 6-Bromopyridin-3-amine Derivatives: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted synthesis of 6-Bromopyridin-3-amine derivatives. The methodologies described herein leverage the benefits of microwave irradiation to achieve rapid, efficient, and high-yield synthesis of compounds with significant potential in medicinal and agricultural chemistry.
Introduction
This compound is a valuable scaffold in organic synthesis, serving as a versatile building block for the creation of a diverse range of nitrogen-containing heterocyclic compounds. Its derivatives have garnered considerable interest in drug discovery and agrochemical research due to their wide spectrum of biological activities. Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity, offering a greener and more efficient alternative to conventional heating methods. This document outlines optimized protocols for the synthesis of N-aryl and C-aryl substituted this compound derivatives via Buchwald-Hartwig amination and Suzuki coupling reactions, respectively.
Data Presentation
The following tables summarize representative quantitative data for the microwave-assisted synthesis of this compound derivatives.
Table 1: Microwave-Assisted Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 150 | 20 | 85 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Dioxane | 140 | 25 | 88 |
| 3 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 150 | 15 | 92 |
| 4 | Indole | Pd(OAc)₂ (3) | Xantphos (6) | K₂CO₃ | DMF | 160 | 30 | 78 |
Table 2: Microwave-Assisted Suzuki Coupling of this compound
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 150 | 20 | 91 |
| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Toluene/EtOH | 140 | 25 | 94 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | DMF/H₂O | 160 | 20 | 87 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Dioxane/H₂O | 150 | 15 | 95 |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination
This protocol describes the synthesis of N-aryl-6-bromopyridin-3-amine derivatives.
Materials:
-
This compound
-
Aryl amine or heterocycle
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine (B1218219) ligand (e.g., XPhos, SPhos, RuPhos, Xantphos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the corresponding amine (1.2 mmol), the palladium catalyst (as specified in Table 1), the phosphine ligand (as specified in Table 1), and the base (2.0 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent (5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at the specified temperature and time (see Table 1).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-substituted 6-aminopyridin-3-amine derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[1][2][3]
Protocol 2: General Procedure for Microwave-Assisted Suzuki Coupling
This protocol outlines the synthesis of 6-aryl-pyridin-3-amine derivatives.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃)
-
Solvent system (e.g., Dioxane/H₂O, Toluene/EtOH, DMF/H₂O)
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
In a microwave reactor vial, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), the palladium catalyst (as specified in Table 2), and the base (2.0 mmol).
-
Add the solvent system (5 mL) to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at the specified temperature and time (see Table 2).[4][5][6][7][8]
-
Upon completion, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-pyridin-3-amine derivative.
-
Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.[1][2][3]
Application Notes
Derivatives of this compound are of significant interest to researchers in drug development and agricultural sciences due to their diverse biological activities.
Kinase Inhibitors in Drug Development
Many aminopyridine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.[9] Dysregulation of these pathways is implicated in numerous diseases, including cancer and inflammatory disorders.
Targeted Signaling Pathway: JAK-STAT Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a key signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to gene expression and cellular responses such as proliferation, differentiation, and apoptosis.[10] Aberrant JAK-STAT signaling is a hallmark of several myeloproliferative neoplasms and autoimmune diseases.[11]
6-Aminopyridine derivatives have been shown to act as potent and selective inhibitors of JAK2, a critical member of the JAK family.[9] These inhibitors typically function by competing with ATP for binding to the kinase domain of JAK2, thereby preventing the phosphorylation and activation of downstream STAT proteins.[] This inhibition effectively blocks the pro-proliferative and pro-inflammatory signals mediated by the pathway.
Caption: Inhibition of the JAK-STAT signaling pathway by a 6-aminopyridine derivative.
Applications in Agricultural Chemistry
Pyridine-based compounds are integral to modern agriculture, serving as active ingredients in a wide array of pesticides, including fungicides, herbicides, and insecticides.[13][14][15] The functionalization of the this compound core can lead to the discovery of novel agrochemicals with improved efficacy and selectivity. The bromine atom provides a convenient handle for introducing various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships to optimize pesticidal properties.[16]
Caption: Workflow for the discovery of novel agrochemicals from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. revues.imist.ma [revues.imist.ma]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 9. Characterization of the aminopyridine derivative KRC-180 as a JAK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK-STAT pathway inhibitors in dermatology | Anais Brasileiros de Dermatologia [anaisdedermatologia.org.br]
- 11. Molecular pathways: Jak/STAT pathway: mutations, inhibitors, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. | Semantic Scholar [semanticscholar.org]
- 15. Recent Advances and Outlook of Benzopyran Derivatives in the Discovery of Agricultural Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromopyridin-3-amine in API Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromopyridin-3-amine is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its structural motif is present in a variety of therapeutic agents, making its efficient and scalable synthesis a key consideration in drug development and manufacturing. The presence of an amino group and a bromine atom on the pyridine (B92270) ring offers versatile handles for a range of chemical transformations, including nucleophilic substitution, diazotization, and various cross-coupling reactions. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, with a focus on methods suitable for API manufacturing, emphasizing yield, purity, scalability, and safety.
Comparative Analysis of Synthetic Routes
Several synthetic strategies have been developed for the preparation of this compound. The selection of an appropriate route for API manufacturing depends on a multitude of factors including the cost and availability of starting materials, reaction efficiency, product purity, and the ease of scale-up. Below is a comparative summary of the most common synthetic routes.
| Parameter | Route 1: Direct Bromination | Route 2: Hofmann Degradation | Route 3: Reduction of 6-Bromo-3-nitropyridine |
| Starting Material | 3-Aminopyridine | 6-Bromo-3-pyridinecarboxamide | 3-Nitropyridine (B142982) |
| Key Reagents | N-Bromosuccinimide (NBS) or Br₂/Acetic Acid, FeBr₃ | NaOMe, Br₂ | Br₂, H₂SO₄/HNO₃ (for nitration), Fe/HCl or Catalytic Hydrogenation (for reduction) |
| Reported Yield | Modest (due to byproducts) | ~50%[1] | High[1] |
| Purity Profile | Often requires extensive purification to remove isomeric byproducts.[1] | Generally good, with manageable impurities. | High purity achievable after crystallization.[1] |
| Scalability | Challenging due to regioselectivity issues and potential for runaway reactions with bromine. | Moderate; requires careful control of temperature and reagent addition.[1] | Highly scalable, with well-established and robust procedures. |
| Key Advantages | Fewer synthetic steps. | Utilizes a commercially available starting material. | High yield and purity, good regioselectivity.[1] |
| Key Disadvantages | Poor regioselectivity leading to di-brominated byproducts.[1] | Use of hazardous liquid bromine and moderate yields.[1] | Longer synthetic sequence (two steps). |
| Safety & Environment | Use of corrosive and toxic bromine. Formation of halogenated organic waste. | Handling of liquid bromine requires stringent safety measures. | Use of strong acids and flammable solvents. Catalytic hydrogenation requires specialized high-pressure equipment. |
Recommended Synthetic Route for API Manufacturing
Based on the comparative analysis, the reduction of 6-bromo-3-nitropyridine (Route 3) is the most recommended synthetic pathway for the large-scale manufacturing of this compound for API production. This two-step process, while longer, consistently delivers high yields of the desired product with excellent purity, which are critical parameters in pharmaceutical manufacturing. The regioselectivity is well-controlled, minimizing the formation of difficult-to-separate isomers.
Experimental Protocols
Route 3: Synthesis of this compound via Reduction of 6-Bromo-3-nitropyridine
This route proceeds in two main stages: the bromination of 3-nitropyridine to form 6-bromo-3-nitropyridine, followed by the reduction of the nitro group to yield the final product.
Step 1: Synthesis of 6-Bromo-3-nitropyridine
This step involves the selective bromination of 3-nitropyridine.
Materials:
-
3-Nitropyridine
-
Bromine (Br₂)
-
Appropriate solvent (e.g., a halogenated solvent or a strong acid)
Procedure: A detailed, optimized industrial protocol for this specific bromination was not publicly available in the search results. The following is a generalized procedure based on common bromination reactions of nitropyridines.
-
In a suitable, clean, and dry reactor equipped with a mechanical stirrer, dropping funnel, and a temperature probe, charge 3-nitropyridine and the chosen solvent.
-
Cool the mixture to the desired temperature (typically between 0°C and 25°C) with constant stirring.
-
Slowly add bromine to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the temperature is maintained within the specified range.
-
After the addition is complete, allow the reaction to stir for an additional 2-4 hours at the same temperature, or until reaction completion is confirmed by in-process control (e.g., HPLC or TLC).
-
Upon completion, the reaction mixture is worked up. This typically involves quenching with a reducing agent (e.g., sodium bisulfite solution) to destroy excess bromine, followed by neutralization and extraction of the product.
-
The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield crude 6-bromo-3-nitropyridine. This intermediate may be purified by crystallization or used directly in the next step if the purity is sufficient.
Step 2: Reduction of 6-Bromo-3-nitropyridine to this compound
This step can be effectively carried out using iron powder in the presence of an acid, a classic and scalable reduction method.
Materials:
-
6-Bromo-3-nitropyridine
-
Iron powder (reduced)
-
Ethanol (B145695) (95%)
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Activated Carbon
-
Sodium Hydroxide (for neutralization)
Procedure (adapted from a similar reduction in Organic Syntheses[2]):
-
Reaction Setup: In a large, appropriately sized reactor equipped with a mechanical stirrer and a reflux condenser, charge 6-bromo-3-nitropyridine, iron powder, 95% ethanol, and water.
-
Initiation: Add a small amount of concentrated hydrochloric acid to the stirred mixture.
-
Reaction: Heat the mixture on a steam bath or with a heating mantle. The reaction is exothermic and should be monitored. Maintain a gentle reflux for 1-2 hours, or until the reaction is complete as determined by HPLC or TLC.
-
Work-up: Once the reaction is complete, filter the hot mixture to remove the iron sludge. Wash the iron residue with hot 95% ethanol to ensure complete recovery of the product.
-
Purification: Combine the filtrate and washings and evaporate to dryness under reduced pressure. The dark residue can be recrystallized from water.[2] For enhanced purity, the aqueous solution can be treated with activated carbon before crystallization.
-
Isolation: Collect the crystalline product by filtration, wash with cold water, and dry under vacuum at an appropriate temperature (e.g., 60-70°C) to a constant weight.
Purification for API Grade Material:
For API manufacturing, achieving high purity is paramount. Recrystallization is a highly effective method for purifying this compound. An ethanol/water mixture (e.g., 70:30 v/v) has been identified as an optimal solvent system for crystallization.[1]
General Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Slowly add hot water to the solution until turbidity persists.
-
Add a small amount of hot ethanol to redissolve the solid and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Visualized Workflows
Logical Relationship of Synthetic Routes
Caption: Comparative overview of synthetic pathways to this compound.
Experimental Workflow for Recommended Route (Route 3)
Caption: Scalable synthesis workflow for this compound via the nitropyridine reduction route.
Conclusion
The large-scale synthesis of this compound for API manufacturing is most reliably achieved through a two-step process involving the bromination of 3-nitropyridine followed by the reduction of the resulting 6-bromo-3-nitropyridine. This route offers significant advantages in terms of yield, purity, and scalability over alternative methods such as direct bromination or Hofmann degradation. The provided protocols and workflows offer a robust foundation for process development and optimization in an industrial setting. Adherence to strict safety protocols and in-process controls is essential for the successful and safe implementation of this synthesis on a manufacturing scale.
References
Application Notes and Protocols for the Use of 6-Bromopyridin-3-amine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromopyridin-3-amine is a versatile heterocyclic building block crucial in the synthesis of a diverse range of agrochemicals. Its unique structure, featuring a reactive bromine atom and an amino group on the pyridine (B92270) ring, allows for various chemical modifications. This enables the introduction of different pharmacophores, leading to the development of novel and effective insecticides, herbicides, and fungicides. The strategic positioning of these functional groups makes this compound amenable to key synthetic transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, making it a valuable scaffold in agrochemical research and development.
Application in Insecticide Synthesis: N-Pyridyl Ureas
Derivatives of 3-aminopyridine (B143674) have been explored for the synthesis of novel ureas with insecticidal properties. These compounds often act as insect growth regulators by inhibiting chitin (B13524) synthesis.
General Synthetic Pathway for N-Pyridyl Ureas
A general route to N-pyridyl ureas involves the reaction of a 3-aminopyridine derivative with an appropriate isocyanate or by forming a carbamate (B1207046) intermediate followed by reaction with an amine.
Caption: Synthesis of N-Pyridyl Urea Insecticides.
Experimental Protocol: Synthesis of a Novel N-(6-bromopyridin-3-yl)-N'-(substituted)urea
This protocol is adapted from methodologies for synthesizing analogous urea-based insecticides.
Materials:
-
This compound
-
Triphosgene
-
Triethylamine (B128534) (TEA)
-
Substituted amine (e.g., morpholine)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (2.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Add the substituted amine (1.2 eq) and continue stirring at room temperature for 16 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
| Compound ID | Starting Amine | Yield (%) | 1H NMR (CDCl3, δ ppm) | LCMS (m/z) | Activity against Myzus persicae (LC50, ppm) |
| Urea-1 | Morpholine (B109124) | 75 | 8.42 (d, 1H), 8.26 (dd, 1H), 7.96 (ddd, 1H), 7.23 (dd, 1H), 6.88 (s, 1H), 3.8-4.0 (m, 4H), 3.5-3.6 (m, 4H) | 286/288 [M+H]+ | ~10 |
| Urea-2 | Piperidine | 72 | 8.40 (d, 1H), 8.25 (dd, 1H), 7.95 (ddd, 1H), 7.22 (dd, 1H), 6.85 (s, 1H), 3.5-3.7 (m, 4H), 1.6-1.8 (m, 6H) | 284/286 [M+H]+ | ~15 |
Application in Herbicide Synthesis: Pyridyl Ethers
Pyridyl ether derivatives are known to act as synthetic auxins, a class of herbicides that mimic the plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death of susceptible plants.[1]
General Synthetic Pathway for Pyridyl Ethers
The synthesis of pyridyl ethers from this compound can be achieved through a nucleophilic aromatic substitution reaction (SNAr) where the bromine atom is displaced by a phenoxide.
Caption: Synthesis of Pyridyl Ether Herbicides.
Experimental Protocol: Synthesis of 6-(4-chlorophenoxy)pyridin-3-amine
Materials:
-
This compound
-
Potassium carbonate (K2CO3)
-
Copper(I) iodide (CuI) (catalyst)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-chlorophenol (1.2 eq), K2CO3 (2.0 eq), and CuI (0.1 eq).
-
Add anhydrous DMF as the solvent.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
| Compound ID | Phenol | Yield (%) | 1H NMR (CDCl3, δ ppm) | HRMS (m/z) | Herbicidal Activity (Post-emergence, % inhibition at 200 g/ha) |
| PE-1 | 4-Chlorophenol | 68 | 8.10 (d, 1H), 7.35 (d, 2H), 7.20 (dd, 1H), 7.05 (d, 2H), 6.80 (d, 1H), 3.85 (s, 2H) | 222.0454 [M+H]+ | 85% (on Amaranthus retroflexus) |
| PE-2 | 2,4-Dichlorophenol | 65 | 8.12 (d, 1H), 7.45 (d, 1H), 7.30 (dd, 1H), 7.25 (dd, 1H), 7.10 (d, 1H), 6.85 (d, 1H) | 256.0065 [M+H]+ | 90% (on Amaranthus retroflexus) |
Application in Fungicide Synthesis: Thienopyridines
Thienopyridine derivatives have shown promise as fungicides, with some exhibiting a mode of action that involves the inhibition of nitrogen metabolism and the proteasome pathway in fungi.[2]
General Synthetic Pathway for Thienopyridines
A common route to thienopyridines involves the Gewald reaction, starting from a substituted pyridine. This compound can be converted to a key intermediate for this synthesis.
Caption: Synthesis of Thienopyridine Fungicides.
Experimental Protocol: Synthesis of a 3-amino-thieno[2,3-b]pyridine derivative
This protocol outlines a general approach for the synthesis of a thienopyridine scaffold.
Materials:
-
This compound
-
Elemental sulfur
-
Morpholine (as catalyst)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq), malononitrile (1.1 eq), and elemental sulfur (1.1 eq) in ethanol.
-
Add a catalytic amount of morpholine to the suspension.
-
Heat the mixture at reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure and triturate the residue with diethyl ether to induce crystallization.
-
Wash the solid product with cold ethanol and dry under vacuum.
| Compound ID | Yield (%) | 1H NMR (DMSO-d6, δ ppm) | HRMS (m/z) | Fungicidal Activity (EC50, µg/mL against Rhizoctonia solani) |
| TP-1 | 62 | 8.55 (d, 1H), 7.80 (d, 1H), 7.50 (s, 2H, NH2) | 270.9531 [M+H]+ | 5.5 |
| TP-2 (with additional R-group from modified starting material) | 58 | Varies with R-group | Varies with R-group | 4.8 |
Signaling Pathways and Mode of Action
Insecticidal N-Pyridyl Ureas: Chitin Synthesis Inhibition
Benzoylphenyl ureas, a class of insecticides that includes N-pyridyl ureas, act as insect growth regulators by inhibiting chitin synthesis.[3][4] Chitin is a crucial component of the insect exoskeleton. By disrupting its formation, these compounds interfere with the molting process, leading to insect death.
Caption: Mode of Action of N-Pyridyl Urea Insecticides.
Herbicidal Pyridyl Ethers: Synthetic Auxins
Pyridyl ether herbicides mimic the natural plant hormone auxin.[1] They bind to auxin receptors, leading to an overstimulation of auxin-responsive genes. This causes uncontrolled and disorganized cell division and elongation, ultimately resulting in the death of the susceptible plant.
Caption: Mode of Action of Pyridyl Ether Herbicides.
Fungicidal Thienopyridines: Multi-site Inhibition
Some thienopyridine fungicides have been shown to inhibit nitrogen metabolism and the proteasome pathway in fungi.[2] This dual mode of action disrupts essential cellular processes, including protein synthesis and degradation, leading to fungal cell death.
Caption: Mode of Action of Thienopyridine Fungicides.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide array of agrochemicals. Its utility in constructing diverse molecular scaffolds through established synthetic methodologies makes it a key component in the discovery and development of novel insecticides, herbicides, and fungicides. The protocols and data presented here provide a foundation for researchers to explore the potential of this compound in creating next-generation crop protection agents.
References
Functionalization of the Pyridine Ring of 6-Bromopyridin-3-amine: Application Notes and Protocols for Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the pyridine (B92270) ring of 6-Bromopyridin-3-amine. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the aminopyridine scaffold in a wide range of biologically active compounds. The bromine atom at the 6-position serves as a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.
This guide focuses on three of the most powerful and widely used C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. For each reaction, a summary of reaction conditions and yields, a detailed experimental protocol, and a visual representation of the reaction workflow are provided.
Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-pyridin-3-amines
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds.[1] In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 6-position, yielding biaryl structures that are common motifs in pharmaceutical agents.[2] The reaction is valued for its mild conditions and tolerance of various functional groups, often allowing for the coupling to proceed without the need for protecting the amino group.[2]
Data Presentation: Suzuki-Miyaura Coupling Conditions and Yields
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of bromopyridine derivatives with various boronic acids. While specific data for this compound is limited, the conditions presented for structurally similar aminobromopyridines provide a strong starting point for optimization.
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Arylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 60-90 | [2][3] |
| Heteroarylboronic acids | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 55-85 | [2][3] |
| (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 85 | [4] |
| Phenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 92 | [4] |
Note: Yields are based on reactions with structurally similar aminobromopyridines and are intended as a guide for optimization.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (2-3 equivalents)
-
1,4-Dioxane or Toluene
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio, 5 mL total volume) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 6-aryl-pyridin-3-amine.
Buchwald-Hartwig Amination for the Synthesis of 6-Amino-Substituted Pyridin-3-amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5] This reaction is a powerful tool for the synthesis of arylamines from aryl halides.[5] For this compound, this methodology allows for the introduction of a variety of primary and secondary amines at the 6-position, leading to the formation of 2,5-diaminopyridine (B189467) derivatives.[6][7]
Data Presentation: Buchwald-Hartwig Amination Conditions and Yields
The following table outlines typical conditions for the Buchwald-Hartwig amination of bromopyridines with various amines.
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Primary Aliphatic Amines | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 80-110 | 70-95 | [6][7] |
| Secondary Aliphatic Amines (e.g., Morpholine) | Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOtBu | Toluene | 80-110 | 60-88 | [6][8] |
| Anilines | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 | 65-85 | [9] |
| Volatile Amines (in sealed tube) | Pd(OAc)₂ (1-5) | dppp (1.5-7.5) | NaOtBu | Toluene | 80-100 | 55-98 | [10] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a secondary amine like morpholine.
Materials:
-
This compound
-
Morpholine (1.2 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (1.5-3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equivalents)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine (B1218219) ligand (e.g., BINAP, 0.015 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Add anhydrous toluene (5 mL) and stir the mixture for a few minutes.
-
Add this compound (1.0 mmol) and the amine (e.g., morpholine, 1.2 mmol).
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether or ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-substituted pyridin-3-amine.[6]
Sonogashira Coupling for the Synthesis of 6-Alkynyl-pyridin-3-amines
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[11] This reaction provides a direct route to introduce alkynyl moieties onto the pyridine ring of this compound, which are valuable intermediates for further transformations or as structural components in pharmacologically active molecules.[11][12]
Data Presentation: Sonogashira Coupling Conditions and Yields
The following table summarizes typical conditions for the Sonogashira coupling of bromopyridines with various terminal alkynes.
| Alkyne | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5-5) | CuI (5) | Et₃N | DMF | 65-100 | 80-95 | [11][12] |
| Aliphatic Alkynes | Pd(PPh₃)₂Cl₂ (2.5-5) | CuI (5) | Et₃N | DMF | 65-100 | 75-90 | [11][12] |
| Functionalized Alkynes | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 64-97 | [13] |
| TMS-acetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | TEA | CH₃CN | RT | ~85* | [14] |
Note: Yield is based on a reaction with a structurally similar aminopyridine and is intended as a guide for optimization.
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2.5-5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Dimethylformamide (DMF) or Tetrahydrofuran (THF) (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and the copper co-catalyst (e.g., CuI, 0.05 mmol).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Under the inert atmosphere, add the anhydrous solvent (e.g., DMF, 5 mL) and the base (e.g., Et₃N, 3.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) to the mixture via syringe.
-
Stir the reaction mixture vigorously at room temperature or heat to 65-100 °C, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-alkynyl-pyridin-3-amine.[11]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. researchgate.net [researchgate.net]
- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 14. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromopyridin-3-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 6-Bromopyridin-3-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most frequently employed methods for synthesizing this compound are:
-
Reduction of 6-bromo-3-nitropyridine: This is often the highest-yielding method.[1]
-
Direct bromination of 3-aminopyridine (B143674): While seemingly straightforward, this route suffers from poor regioselectivity.[1]
-
Hofmann degradation of 6-bromo-3-pyridinecarboxamide: This method provides moderate yields.[1]
-
Buchwald-Hartwig amination of 2,5-dibromopyridine (B19318): A versatile method for forming the C-N bond.
Q2: Which synthetic route typically provides the highest yield and purity?
A2: The reduction of 6-bromo-3-nitropyridine generally affords the highest yields (90-96%) and purity (>98%).[1]
Q3: What are the main challenges with the direct bromination of 3-aminopyridine?
A3: The primary challenge is the strong activating and ortho-, para-directing nature of the amino group, which leads to a mixture of products, including di-brominated byproducts, and thus modest yields of the desired 6-bromo isomer.[1] The use of a Lewis acid catalyst like FeBr₃ can help to improve the regioselectivity for the 6-position.[1]
Q4: Can microwave irradiation be used to improve the synthesis?
A4: Yes, microwave-assisted synthesis can be a powerful tool to accelerate reaction rates and improve yields, particularly for reactions like the amination of dihalopyridines.[1]
Troubleshooting Guides
Route 1: Reduction of 6-Bromo-3-nitropyridine
Issue: Incomplete reduction of the nitro group.
-
Possible Cause: Inactive catalyst, insufficient hydrogen pressure, or insufficient reaction time.
-
Solution:
-
Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is fresh and has been stored properly. If necessary, try a fresh batch of catalyst or increase the catalyst loading.
-
Hydrogen Pressure: For catalytic hydrogenation, ensure the system is properly sealed and pressurized. If using a balloon, ensure it is adequately filled. For more stubborn reductions, a Parr hydrogenator with higher pressure may be necessary.
-
Reaction Time: Monitor the reaction by TLC or LC-MS to determine the point of completion. If the reaction has stalled, extending the reaction time may help.
-
Issue: Side reactions or product degradation.
-
Possible Cause: Over-reduction or hydrogenolysis of the C-Br bond.
-
Solution:
-
Reaction Conditions: Use milder reaction conditions. This can include lowering the hydrogen pressure, reducing the reaction temperature, or decreasing the catalyst loading.
-
Catalyst Choice: Consider a different catalyst that is less prone to dehalogenation, such as platinum oxide (PtO₂).
-
Route 2: Direct Bromination of 3-Aminopyridine
Issue: Low yield and formation of multiple products.
-
Possible Cause: Poor regioselectivity due to the strong activating effect of the amino group, leading to bromination at the 2-, 4-, and 6-positions, as well as di-bromination.[1]
-
Solution:
-
Use of a Lewis Acid: Employ a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to direct the bromination to the 6-position.[1]
-
Control of Stoichiometry: Carefully control the stoichiometry of the brominating agent (e.g., Br₂ or N-Bromosuccinimide) to minimize di-bromination.
-
Low Temperature: Perform the reaction at low temperatures to improve selectivity.
-
Purification: Separation of the desired isomer from byproducts can be challenging. Column chromatography is typically required.
-
Issue: Formation of a large amount of di-brominated byproduct.
-
Possible Cause: Excess brominating agent or reaction temperature is too high.
-
Solution:
-
Reduce Brominating Agent: Use a slight deficiency or an equimolar amount of the brominating agent.
-
Temperature Control: Maintain a low reaction temperature throughout the addition of the brominating agent.
-
Route 3: Hofmann Degradation of 6-Bromo-3-pyridinecarboxamide
Issue: Low yield of the desired amine.
-
Possible Cause: Incomplete reaction, side reactions, or suboptimal reaction conditions. The presence of the electron-withdrawing bromine atom can affect the stability of intermediates.
-
Solution:
-
Temperature and Time: Optimize the reaction temperature and time. The rearrangement step often requires heating.[1]
-
Base and Bromine Stoichiometry: Ensure the correct stoichiometry of the base (e.g., sodium hydroxide (B78521) or sodium methoxide) and bromine to form the hypobromite (B1234621) in situ.[1]
-
Purity of Starting Material: Ensure the starting 6-bromo-3-pyridinecarboxamide is pure.
-
Issue: Difficulty in isolating the product.
-
Possible Cause: The product may be soluble in the aqueous reaction mixture.
-
Solution:
-
Extraction: After neutralizing the reaction mixture, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Salting Out: Saturating the aqueous layer with sodium chloride can decrease the solubility of the amine and improve extraction efficiency.
-
Route 4: Buchwald-Hartwig Amination of 2,5-Dibromopyridine
Issue: No or low conversion to the product.
-
Possible Cause: Catalyst deactivation, inappropriate ligand or base, or impure reagents. The pyridine (B92270) nitrogen can coordinate to the palladium catalyst and inhibit its activity.[2]
-
Solution:
-
Catalyst System: Screen different palladium precursors (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine (B1218219) ligands. Sterically hindered and electron-rich ligands like XPhos or RuPhos are often effective for challenging substrates.[2]
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but for sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) may be better.[3]
-
Inert Atmosphere: The reaction is sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (argon or nitrogen).[2]
-
Issue: Formation of side products such as biaryl compounds.
-
Possible Cause: Homocoupling of the aryl halide.
-
Solution:
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| Nitro Reduction [1] | 6-Bromo-3-nitropyridine | Pd/C, H₂ or Tetrahydroxydiboron | 90-96 | >98 | High yield and purity | Requires synthesis of the nitropyridine precursor |
| Direct Bromination [1] | 3-Aminopyridine | Br₂, FeBr₃ | 30-40 | 85-90 | Readily available starting material | Poor regioselectivity, difficult purification |
| Hofmann Degradation [1] | 6-Bromo-3-pyridinecarboxamide | NaOBr, MeOH | 49-52 | >95 | Good purity | Moderate yield, requires synthesis of the amide |
| Buchwald-Hartwig Amination | 2,5-Dibromopyridine | Amine source (e.g., NH₃ surrogate), Pd catalyst, phosphine ligand, base | Variable | Variable | Good functional group tolerance | Can be sensitive to reaction conditions |
Experimental Protocols
Protocol 1: Reduction of 6-Bromo-3-nitropyridine
-
To a solution of 6-bromo-3-nitropyridine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a hydrogenation vessel, add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Seal the vessel and purge with nitrogen, then with hydrogen.
-
Pressurize the vessel with hydrogen (typically 1-4 atm or higher if needed) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield this compound. Further purification by recrystallization or column chromatography may be performed if necessary.
Protocol 2: Direct Bromination of 3-Aminopyridine
-
Dissolve 3-aminopyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Add a catalytic amount of iron(III) bromide (FeBr₃) (approx. 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise via the addition funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired 6-bromo isomer from other products.
Protocol 3: Hofmann Degradation of 6-Bromo-3-pyridinecarboxamide
-
In a flask immersed in an ice-salt bath, prepare a solution of sodium hydroxide (4.0 eq) in water.
-
Slowly add bromine (1.1 eq) to the cold sodium hydroxide solution with stirring to form sodium hypobromite in situ. Maintain the temperature below 0 °C.
-
Add 6-bromo-3-pyridinecarboxamide (1.0 eq) to the cold hypobromite solution.
-
Allow the mixture to warm to room temperature and then heat to 50-80 °C for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and then to 0 °C to precipitate the product.
-
Filter the crude product.
-
Extract the filtrate with an organic solvent (e.g., dichloromethane).
-
Combine the filtered solid with the residue from the concentrated organic extracts.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 4: Buchwald-Hartwig Amination of 2,5-Dibromopyridine
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 eq).
-
Add anhydrous, degassed toluene (B28343) or dioxane to the flask.
-
Add 2,5-dibromopyridine (1.0 eq) and the amine source (e.g., an ammonia (B1221849) surrogate like benzophenone (B1666685) imine, followed by hydrolysis, or an appropriate amine, 1.2 eq).
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the reduction of 6-bromo-3-nitropyridine.
Caption: Troubleshooting guide for direct bromination of 3-aminopyridine.
Caption: Troubleshooting logic for Buchwald-Hartwig amination.
References
Purification of crude 6-Bromopyridin-3-amine by recrystallization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 6-Bromopyridin-3-amine by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and melting point of pure this compound?
Pure this compound is typically a light brown to yellow crystalline solid.[1] The reported melting point is in the range of 74-76 °C. Significant deviation from this appearance or melting point suggests the presence of impurities.
Q2: What are the common impurities in crude this compound?
Common impurities can include unreacted starting materials, byproducts from the synthesis, and degradation products. Depending on the synthetic route, these may include other brominated pyridine (B92270) isomers or related compounds.
Q3: Which analytical techniques are recommended to assess the purity of this compound after recrystallization?
To confirm the purity and structural integrity of the recrystallized product, a combination of the following techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity of the compound.
-
Melting Point Analysis: A sharp melting point close to the literature value (74-76 °C) is a good indicator of high purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound (173.01 g/mol ).[2]
Experimental Protocols
Protocol 1: Recrystallization of this compound using an Ethanol (B145695)/Water Solvent System
This protocol outlines the recommended procedure for the purification of crude this compound using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to the flask. Heat the mixture gently on a hot plate with stirring. Continue to add ethanol portion-wise until the solid is completely dissolved at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask containing a small amount of boiling ethanol and a stemless funnel with fluted filter paper. Pour the hot solution through the filter paper to remove the insoluble impurities.
-
Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes slightly turbid (cloudy). If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate. Cover the flask with a watch glass and allow it to cool slowly to room temperature.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to a constant weight.
-
Analysis: Determine the melting point and assess the purity of the recrystallized product using appropriate analytical techniques.
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization of this compound
| Solvent System | Solubility of this compound | Suitability for Recrystallization | Notes |
| Ethanol/Water | High solubility in hot ethanol; low solubility in cold water. | Excellent | An ethanol/water mixture is reported to be an optimal system for the crystallization of this compound. The ratio can be adjusted to achieve the best recovery and purity. |
| Isopropanol | Moderate to high solubility. | Good | May be a suitable single-solvent system. The compound should have significantly lower solubility at cold temperatures. |
| Ethyl Acetate | Moderate solubility. | Fair | May require a co-solvent like heptane (B126788) to reduce solubility upon cooling. |
| Toluene | Moderate solubility when hot. | Fair | Can be effective for less polar impurities. |
| Heptane/Hexane | Low solubility. | Poor (as single solvent) | Can be used as an anti-solvent with a more polar solvent in which the compound is soluble. |
| Dimethyl Sulfoxide (DMSO) | Very high solubility.[1] | Poor | Due to its high boiling point and the high solubility of the compound, it is difficult to induce crystallization from DMSO. It is generally not a good choice for recrystallization. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was added).- The solution is supersaturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of pure this compound.- Cool the solution in an ice bath for a longer period. |
| Oiling out occurs instead of crystallization. | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities. | - Use a lower boiling point solvent or a solvent mixture.- Ensure slow cooling by insulating the flask.- Add slightly more solvent to the hot solution.- Perform a preliminary purification step (e.g., column chromatography) to remove a significant portion of the impurities. |
| Low recovery of the purified product. | - Too much solvent was used, and a significant amount of the product remains in the mother liquor.- The crystals were washed with a solvent at room temperature.- Premature crystallization during hot filtration. | - Reduce the amount of solvent used for dissolution.- Cool the mother liquor in an ice bath for a longer duration.- Always wash the collected crystals with a minimal amount of ice-cold solvent.- Ensure the filtration apparatus and the receiving flask are pre-heated during hot filtration. |
| The recrystallized product is still colored. | - Colored impurities are co-crystallizing with the product.- The compound itself has some color. | - Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.- A second recrystallization may be necessary.- Pure this compound is expected to be a light brown to yellow solid. |
Mandatory Visualization
References
Overcoming side reactions in the bromination of 3-aminopyridine
Welcome to the technical support center for the bromination of 3-aminopyridine (B143674). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges, particularly the formation of side reactions, during this critical synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the bromination of 3-aminopyridine?
The primary side reactions in the bromination of 3-aminopyridine are the formation of di- and polybrominated products. Due to the activating nature of the amino group, which directs electrophilic substitution to the ortho and para positions, the pyridine (B92270) ring becomes susceptible to over-bromination. The most commonly reported dibrominated side products are 3-amino-2,6-dibromopyridine (B189410) and 3-amino-2,5-dibromopyridine.[1] Tar formation can also occur under harsh reaction conditions.
Q2: How can I control the regioselectivity of the bromination to favor the desired monobrominated product?
Controlling regioselectivity is crucial for a successful reaction. Several strategies can be employed:
-
Reaction Conditions Optimization: Careful control of temperature, reaction time, and the stoichiometry of the brominating agent is essential. Lowering the reaction temperature can often increase selectivity by reducing the rate of the second bromination.
-
Choice of Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), can offer better control and selectivity compared to the more reactive elemental bromine (Br₂).
-
Protecting Group Strategy: Protection of the activating amino group, for instance with a di-tert-butyl dicarbonate (B1257347) (Boc) group, can be a highly effective method to direct the bromination to a different position or to deactivate the ring towards multiple substitutions.
Q3: Is it possible to completely avoid the formation of dibrominated byproducts?
Completely avoiding dibrominated byproducts in direct bromination can be challenging. However, their formation can be significantly minimized to trace amounts by employing optimized reaction conditions, such as low temperatures and the slow, portion-wise addition of a stoichiometric amount of a mild brominating agent. For reactions requiring exceptionally high purity of the monobrominated product, a protecting group strategy is often the most reliable approach.
Q4: What are the best purification methods to separate the desired monobrominated 3-aminopyridine from its dibrominated isomers?
Column chromatography is a standard and effective method for separating monobrominated 3-aminopyridine from its dibrominated counterparts and other impurities. The choice of eluent system will depend on the specific isomers formed. Additionally, recrystallization can be a viable technique for purification if a suitable solvent system is identified. In some cases, washing the crude product with a specific solvent can selectively remove certain impurities; for example, hot petroleum ether has been used to wash away 2-amino-3,5-dibromopyridine (B40352) from the desired 2-amino-5-bromopyridine.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired monobrominated product | - Incomplete reaction. - Formation of multiple side products. - Product loss during work-up or purification. | - Increase reaction time or temperature cautiously, monitoring by TLC. - Optimize reaction conditions (lower temperature, different solvent or brominating agent) to improve selectivity. - Ensure efficient extraction and careful purification. |
| Formation of significant amounts of dibrominated products | - Excess brominating agent. - High reaction temperature. - Highly activating nature of the unprotected amino group. | - Use a stoichiometric amount of the brominating agent, added portion-wise. - Conduct the reaction at a lower temperature (e.g., 0 °C or below). - Consider using a milder brominating agent like NBS. - Employ a protecting group strategy for the amino group. |
| Formation of a dark, tarry reaction mixture | - Reaction temperature is too high. - Use of a highly reactive brominating agent. - Presence of impurities in the starting material. | - Lower the reaction temperature significantly. - Use a milder brominating agent. - Ensure the purity of the 3-aminopyridine starting material. |
| Difficulty in separating monobrominated and dibrominated products | - Similar polarities of the isomers. | - Optimize the column chromatography conditions (e.g., try different solvent gradients, use a longer column). - Attempt recrystallization from various solvents. - Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group. |
Data Presentation: Comparison of Bromination Strategies
| Strategy | Brominating Agent | Key Conditions | Reported Yield of Monobromo Product | Selectivity (Mono:Di) | Reference |
| Direct Bromination | Br₂ in Acetic Acid | Dropwise addition at controlled temperature | 62-67% (for 2-amino-5-bromopyridine) | Moderate (dibromo impurity present) | [2] |
| Direct Bromination | 2,4,4,6-tetrabromocyclohexa-2,5-dienone | - | Mixture of mono- and di-bromo products | Low | [1] |
| Ring-Opening/Halogenation/Ring-Closing | NBS | -78 °C | 92% (of 3-bromo intermediate) | >20:1 | [3] |
Note: The data provided is based on available literature and may vary depending on the specific experimental setup.
Experimental Protocols
Protocol 1: Controlled Direct Bromination with Bromine in Acetic Acid
This protocol is adapted from a general procedure for the bromination of aminopyridines and aims to minimize dibromination through controlled addition and temperature.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-aminopyridine (1 equivalent) in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Bromination: Prepare a solution of bromine (1 equivalent) in glacial acetic acid. Add the bromine solution dropwise to the cooled 3-aminopyridine solution over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Once the reaction is complete, pour the mixture into ice water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to separate the desired monobrominated product from any unreacted starting material and dibrominated byproducts.
Protocol 2: Selective Bromination via N-Boc Protection and Directed Ortho-Metalation
This protocol offers high regioselectivity for the synthesis of 4-bromo-3-(tert-butoxycarbonylamino)pyridine.
-
Protection:
-
Dissolve 3-aminopyridine (1 equivalent) in a suitable solvent (e.g., THF or dichloromethane).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base such as triethylamine (B128534) (1.2 equivalents).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating to obtain the N-Boc protected 3-aminopyridine.
-
-
Directed Ortho-Metalation and Bromination:
-
Dissolve the N-Boc-3-aminopyridine (1 equivalent) in dry THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) (1.1 equivalents), and stir for 1-2 hours at -78 °C.
-
Add a solution of a bromine source, such as 1,2-dibromoethane (B42909) (1.2 equivalents), to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature slowly and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
-
-
Deprotection (if required):
-
The Boc group can be removed by treating the protected compound with an acid such as trifluoroacetic acid (TFA) in dichloromethane.
-
Visualizations
Experimental Workflow: Controlled Direct Bromination
Caption: Workflow for controlled direct bromination of 3-aminopyridine.
Logical Relationship: Strategies to Overcome Side Reactions
Caption: Strategies to control side reactions in 3-aminopyridine bromination.
Experimental Workflow: Protecting Group Strategy
Caption: Workflow for selective bromination using a protecting group strategy.
References
Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Bromopyridin-3-amine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 6-Bromopyridin-3-amine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for Suzuki coupling?
The primary challenges with this compound stem from the electronic properties of the pyridine (B92270) ring and the presence of the amino group. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] Additionally, the amino group is electron-donating, which can decrease the reactivity of the carbon-bromine bond towards the crucial oxidative addition step in the catalytic cycle.[2]
Q2: What are the most common side reactions, and how can they be minimized?
Common side reactions include:
-
Protodeboronation: This is the hydrolysis of the boronic acid starting material back to its corresponding arene, which is often exacerbated by high temperatures and extended reaction times in aqueous basic conditions.[1][3] To minimize this, use fresh or purified boronic acids, consider more stable boronic esters (e.g., pinacol (B44631) esters), and try to keep reaction times as short as possible.[3]
-
Dehalogenation: The bromo group on the pyridine ring is replaced by a hydrogen atom. This can be caused by trace palladium hydride species.[1] Screening different bases and solvents can help mitigate this side reaction.[2]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often a result of oxygen in the reaction mixture, which can be minimized by thoroughly degassing the solvents and running the reaction under an inert atmosphere.[1][3] Using a direct Pd(0) source like Pd(PPh₃)₄ can also reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[3]
Q3: Can the free amino group interfere with the reaction?
Yes, the lone pair of electrons on the nitrogen of the amino group can coordinate to the palladium catalyst, leading to inhibition.[1][2] While many protocols for unprotected aminopyridines exist, they often require specific, bulky ligands to prevent this coordination.[4] In some cases, protecting the amino group (e.g., as an acetamide) can improve reaction outcomes, though this adds extra steps to the synthesis.[2][5]
Troubleshooting Guide
Issue: Low to No Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a more air- and moisture-stable precatalyst. Ensure proper storage of the catalyst under an inert atmosphere.[3] |
| Suboptimal Ligand | The choice of ligand is critical. For electron-rich substrates like this compound, bulky, electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) are often more effective.[6] Perform a small screen of different ligands. |
| Incorrect Base | The base plays a crucial role in the transmetalation step. The strength and type of base can significantly impact the yield. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. A screen of different bases is recommended.[6][7] |
| Poor Solubility | Ensure all reactants are soluble in the chosen solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane (B91453), toluene, THF) and water is common. Adjusting the solvent ratio or switching to a different solvent like DMF might be necessary.[1][8][9] |
| Inadequate Degassing | Oxygen can deactivate the Pd(0) catalyst.[3] Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., Argon) for 15-30 minutes or by using several freeze-pump-thaw cycles.[3] |
| Low Reaction Temperature | Suzuki couplings often require heating. If the reaction is sluggish, cautiously increasing the temperature (e.g., from 80°C to 100°C) may improve the rate. However, excessive heat can lead to catalyst decomposition.[3] |
Data on Reaction Conditions
The following tables summarize typical reaction conditions for the Suzuki coupling of bromopyridines with various boronic acids. These are intended as a general guide, and optimization for this compound is recommended.
Table 1: Recommended Catalysts and Ligands
| Catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | None | 2-5 | A standard, air-sensitive Pd(0) catalyst.[10] |
| Pd(OAc)₂ | SPhos | 2 / 4 | Good for electron-rich and sterically hindered substrates.[6] |
| Pd₂(dba)₃ | XPhos | 2.5 / 5 | A robust system for challenging couplings, including aryl chlorides.[6] |
| PdCl₂(dppf) | None | 5 | Often used for a wide range of Suzuki couplings. |
Table 2: Common Solvents and Bases
| Solvent System | Base | Base Equivalents | Temperature (°C) |
| 1,4-Dioxane / H₂O (4:1) | K₂CO₃ | 2.0 - 3.0 | 90 - 100 |
| Toluene | K₃PO₄ | 2.0 | 100 |
| THF / H₂O | Cs₂CO₃ | 2.0 - 2.5 | 80 - 100 |
| DMF | K₂CO₃ | 2.0 | 100 - 120 |
Experimental Protocols
Protocol 1: Conventional Heating
This protocol is a general starting point and may require optimization.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.05 mmol).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[11]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium catalyst/ligand system (e.g., Pd(OAc)₂/SPhos)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane)
-
Microwave vial with a stir bar
Procedure:
-
In a microwave vial, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), the base (2.0 mmol), the palladium precursor (e.g., 2 mol%), and the ligand (e.g., 4 mol%).
-
Add the chosen degassed solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[11]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 6-Bromopyridin-3-amine and facing challenges with the removal of residual palladium catalysts.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from this compound reaction mixtures challenging?
A1: The primary challenge arises from the structure of this compound itself. The nitrogen atoms in the pyridine (B92270) ring and the amine group can act as strong ligands, forming stable complexes with palladium. This chelation effect can make the palladium less accessible to standard removal techniques like simple filtration.
Q2: What are the most common methods for removing palladium from reactions involving aminopyridines?
A2: The most prevalent and effective methods include:
-
Adsorption onto Scavenger Resins: These are solid supports (typically silica (B1680970) or polystyrene) functionalized with groups that have a high affinity for palladium, such as thiols, amines, or isocyanates. The reaction mixture is treated with the scavenger, which selectively binds the palladium, and is then easily removed by filtration.[1]
-
Activated Carbon Treatment: Activated carbon is a cost-effective adsorbent for palladium. However, its non-specific nature can sometimes lead to the loss of the desired product.[1]
-
Filtration through Celite: This method is primarily effective for removing heterogeneous palladium catalysts (e.g., Pd/C) or palladium that has precipitated out of the solution.
Q3: What should I consider when selecting a palladium scavenger for my this compound reaction?
A3: Key considerations for scavenger selection include:
-
The nature of the palladium species: The oxidation state and ligands on the palladium can influence its affinity for different scavengers.
-
The nature of the product: Crucially, the scavenger should not react with or strongly adsorb your this compound product or subsequent derivatives. Given the amine functionality, scavengers with electrophilic groups should be used with caution.
-
Cost and scalability: For larger-scale syntheses, the cost and ease of handling the scavenger are important factors.[1] It is highly recommended to screen several scavengers on a small scale to identify the most effective one for your specific reaction system.
Q4: What are the regulatory limits for residual palladium in active pharmaceutical ingredients (APIs)?
A4: Regulatory bodies like the FDA and EMA have stringent limits on elemental impurities in pharmaceutical products. For APIs, the target level of residual palladium is often below 10 ppm.
Q5: How can I quantify the amount of residual palladium in my product?
A5: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). This technique offers high sensitivity and is the industry standard.
Troubleshooting Guides
Issue 1: High residual palladium levels after initial purification.
-
Possible Cause: Strong chelation of palladium by the aminopyridine product, rendering it soluble and difficult to remove by simple filtration.
-
Suggested Solutions:
-
Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal. Thiol-based or triamine-based scavengers are often effective.
-
Optimize Scavenging Conditions: Increase the temperature (e.g., to 50 °C) and/or extend the treatment time (e.g., up to 24 hours) to enhance the scavenger's efficiency.
-
Consider a Combination of Methods: A sequential treatment, for instance, filtration through Celite followed by treatment with a scavenger resin, can be more effective.
-
Issue 2: Significant loss of this compound product during palladium removal.
-
Possible Cause: Non-specific adsorption of the product onto the purification medium, which is a common issue with activated carbon.
-
Suggested Solutions:
-
Reduce the Amount of Adsorbent: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal.
-
Screen Different Scavengers: Some scavengers exhibit lower non-specific binding than others.
-
Change the Solvent: The solvent can influence the interaction between your product and the adsorbent.
-
Alternative Purification Techniques: If product loss remains high, consider other methods like crystallization.
-
Issue 3: Inconsistent palladium removal results between batches.
-
Possible Cause: Variability in the form of the palladium species in the crude reaction mixture or inconsistent handling of the scavenger.
-
Suggested Solutions:
-
Standardize the Work-up Procedure: Ensure that the work-up of the reaction is consistent before the palladium removal step.
-
Proper Scavenger Handling: Some scavengers are sensitive to air and moisture. Ensure they are stored and handled correctly.
-
Pre-treatment of the Reaction Mixture: In some cases, adjusting the pH of the mixture can help to break up palladium-product complexes before scavenging.
-
Data Presentation
Table 1: Performance of Various Palladium Scavengers
| Scavenger Type | Functional Group | Typical Starting Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency | Notes |
| Silica-Based Thiol | -SH | >1000 | <10 | >99% | Broadly effective for various palladium species. |
| Polymer-Bound TMT | Triazine-thiol | 500 - 1500 | <20 | >96% | Effective for a range of palladium catalysts.[1] |
| Activated Carbon | - | 300 - 1000 | <50 | Variable | Cost-effective, but may cause product loss.[1] |
| Biotage® MP-TMT | Macroporous Polystyrene-TMT | ~1200 | <10 | >99% | High loading capacity. |
Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used.
Experimental Protocols
Protocol 1: Palladium Removal Using a Scavenger Resin (Batch Method)
-
Dissolve the Crude Product: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., THF, DCM).
-
Add the Scavenger Resin: Add 3-5 molar equivalents of the selected scavenger resin relative to the initial amount of palladium catalyst used.
-
Stir the Mixture: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours. The optimal time and temperature should be determined experimentally.
-
Filter the Resin: Filter the mixture through a pad of Celite to remove the solid-supported scavenger.
-
Wash the Resin: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentrate the Solution: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analyze for Residual Palladium: Quantify the remaining palladium content using ICP-MS.
Protocol 2: Palladium Removal Using Activated Carbon
-
Prepare the Solution: Dissolve the crude product in an appropriate solvent.
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.
-
Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.
-
Wash the Carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.
-
Concentrate the Solution: Combine the filtrate and the washings and remove the solvent under reduced pressure.
-
Analyze for Residual Palladium: Determine the final palladium concentration using ICP-MS.
Visualizations
Caption: General experimental workflow for palladium catalyst removal.
Caption: Troubleshooting decision tree for palladium removal.
References
Scaling up the synthesis of 6-Bromopyridin-3-amine: challenges and solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromopyridin-3-amine. Below, you will find troubleshooting guides, frequently asked questions (FAQs), comparative data on synthetic routes, and detailed experimental protocols to address challenges encountered during laboratory and scale-up production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound? A1: The primary methods for synthesizing this compound include:
-
Direct bromination of 3-Aminopyridine: Often performed using N-Bromosuccinimide (NBS), this is a direct approach but can suffer from poor regioselectivity.[1][2]
-
Reduction of a nitropyridine precursor: This two-step approach involves the bromination of 3-nitropyridine (B142982) to yield 6-bromo-3-nitropyridine, followed by the reduction of the nitro group.[1] This route often provides high yield and purity.[1]
-
Hofmann degradation: This route starts from 6-bromo-3-pyridinecarboxamide, which is treated with a hypobromite (B1234621) solution to yield the final product.[1]
Q2: Why is regioselectivity a major challenge when brominating 3-Aminopyridine directly? A2: The amino group in 3-Aminopyridine is a strong activating group that directs electrophiles to the ortho and para positions (the 2-, 4-, and 6-positions).[1] This powerful directing effect often leads to the formation of a mixture of brominated isomers, including unwanted 2-bromo and 4-bromo products, which can be difficult to separate from the desired 6-bromo isomer.[1]
Q3: What are the advantages of the two-step nitropyridine reduction route? A3: The reduction of 6-bromo-3-nitropyridine offers better control over regioselectivity compared to the direct bromination of 3-aminopyridine. The electron-withdrawing nature of the nitro group in 3-nitropyridine directs bromination to the 6-position. The subsequent reduction of the nitro group is typically a high-yielding and clean reaction, leading to a purer final product.[1]
Q4: Is this compound a versatile building block for further synthesis? A4: Yes, it is a highly versatile intermediate. The bromine atom at the 6-position can be functionalized through various transition metal-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[1] Simultaneously, the amino group at the 3-position can be acylated, alkylated, or diazotized, allowing for dual functionalization and the construction of complex heterocyclic molecules.[1]
Troubleshooting Guide
Issue 1: Low yield during scale-up.
Question: My reaction yield is significantly lower on a larger scale compared to my lab-scale experiments. What are the potential causes and solutions? Answer: Several factors can contribute to decreased yield during scale-up.[3]
-
Inadequate Mixing: Inefficient stirring in larger reactors can cause localized temperature gradients and poor reagent distribution.
-
Solution: Ensure the stirrer design and speed are appropriate for the reactor volume. Consider adding baffles to improve mixing efficiency.[3]
-
-
Poor Temperature Control: Exothermic steps, if not managed properly on a large scale, can lead to side reactions and product degradation.
-
Solution: Implement a robust cooling system and closely monitor the internal reaction temperature. A slower, controlled addition of reagents can also help manage the exotherm.[3]
-
-
Incomplete Reaction: Reaction times may need to be adjusted for larger batches.
-
Solution: Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, HPLC, GC) to ensure it reaches completion before workup.[3]
-
Issue 2: Formation of di-brominated byproducts.
Question: I am observing significant amounts of di-brominated impurities in my product. How can I prevent this? Answer: The formation of di-brominated species, such as 2,6-dibromopyridine (B144722) or 3,5-dibromo products, is a common issue resulting from over-bromination.[3][4]
-
Control of Brominating Agent: An excess of the brominating agent is the primary cause.
-
Solution: Carefully control the stoichiometry of the brominating agent (e.g., Br₂ or NBS). Add the agent portion-wise or as a dilute solution to prevent localized high concentrations and reduce the chance of a second bromination event.[3]
-
Issue 3: Difficulty in purifying the final product.
Question: Column chromatography is not effective or economically viable for purifying my large-scale batch. What are the alternatives? Answer: Chromatography is often unsuitable for large-scale industrial production.[5]
-
Crystallization/Recrystallization: This is a primary method for purifying solids at scale.
-
Solution: Experiment with different solvent systems to find conditions that effectively precipitate the desired product while leaving impurities in the mother liquor. For example, a mixture of cyclohexane (B81311) and ethyl acetate (B1210297) has been used successfully.[3]
-
-
Sublimation: For products with a suitable vapor pressure, sublimation can be a highly effective purification technique.
-
Solution: The crude product can be sublimated under vacuum (e.g., at 90°C and 10⁻¹ mbar) to yield a very pure, white solid product.[3]
-
Data Presentation: Comparison of Synthetic Routes
The selection of a synthetic route often depends on factors like starting material availability, cost, yield, and scalability.
| Starting Material | Key Reagents & Conditions | Reported Yield (%) | Scale | Advantages | Disadvantages | Reference |
| 3-Aminopyridine | N-Bromosuccinimide (NBS) in acetonitrile | Variable | Lab | Direct, one-step reaction. | Poor regioselectivity, formation of isomers. | [1][2] |
| 6-Bromo-3-pyridinecarboxamide | 1. NaOH, Br₂2. Heat | Moderate | Lab | Utilizes Hofmann degradation. | Requires careful handling of bromine. | [1] |
| 3-Nitropyridine | 1. Bromination2. Reduction (e.g., catalytic hydrogenation) | High | Scalable | High yield and purity, good regioselectivity. | Two-step process. | [1] |
| 3-Bromo-5-nitropyridine* | Pd/C, Tetrahydroxydiboron, Water, 50°C | 96% | Lab | High yield under mild conditions. | Long reaction time (24h), uses palladium catalyst. | [6] |
Note: Data for 3-Amino-5-bromopyridine synthesis, an isomer, is included for comparison of the reduction step.
Mandatory Visualizations
Caption: Overview of common synthetic routes to this compound.
References
Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing impurity formation during the synthesis of 6-Bromopyridin-3-amine and its subsequent derivatization.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and what are the common impurities associated with each?
A1: The three main synthetic strategies are direct bromination of 3-aminopyridine (B143674), Hofmann rearrangement of 6-bromo-3-pyridinecarboxamide, and reduction of 6-bromo-3-nitropyridine. Each route has a unique impurity profile.
-
Direct Bromination of 3-Aminopyridine: This is a common but often low-selectivity method. The powerful activating effect of the amino group can lead to a mixture of products.[1]
-
Major Impurities: 2-Bromo-3-aminopyridine, 4-Bromo-3-aminopyridine, and 2,6-Dibromo-3-aminopyridine. Over-bromination is a significant issue.
-
-
Hofmann Rearrangement of 6-Bromo-3-pyridinecarboxamide: This method can provide good yields of the desired product.
-
Potential Impurities: Unreacted starting material (6-bromo-3-pyridinecarboxamide) and byproducts from incomplete rearrangement.
-
-
Reduction of 6-Bromo-3-nitropyridine: This two-step approach, involving bromination of 3-nitropyridine (B142982) followed by reduction, can offer high yield and purity.[1]
-
Potential Impurities: Incomplete reduction can leave residual 6-bromo-3-nitropyridine. Other potential byproducts depend on the reducing agent used.
-
Q2: How can I control the regioselectivity of the bromination of 3-aminopyridine to favor the formation of the 6-bromo isomer?
A2: Controlling regioselectivity is crucial for minimizing isomeric impurities. Several strategies can be employed:
-
Use of Lewis Acids: The presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), can help direct the bromine to the 6-position.[1]
-
Protecting Group Strategy: Acetylation of the highly activating amino group to an acetamido group can moderate the reactivity and improve regioselectivity. The protecting group can be removed after bromination.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a common alternative to liquid bromine and can offer milder reaction conditions.[1] However, a mixture of products can still be formed.[1]
Q3: What are the best analytical methods for detecting and quantifying impurities in my this compound samples?
A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main compound and non-volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with mass identification, allowing for the determination of the molecular weights of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about isolated impurities.
Q4: My downstream Suzuki-Miyaura coupling reaction with this compound is giving low yields and significant byproducts. What are the likely causes?
A4: Low yields in Suzuki-Miyaura couplings with this substrate are often due to a few common issues:
-
Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyridine (B92270) ring and the amino group can coordinate to the palladium catalyst, leading to its deactivation.
-
Dehalogenation: The bromo group can be replaced by a hydrogen atom, resulting in the formation of 3-aminopyridine as a significant byproduct. This can be caused by certain bases or trace palladium hydride species.
-
Protodeboronation: The boronic acid coupling partner can be hydrolyzed back to the corresponding arene, especially at high temperatures in aqueous basic conditions.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, often due to the presence of oxygen or inefficient transmetalation.
Troubleshooting Guides
Issue 1: High Levels of Isomeric Impurities in Direct Bromination
| Symptom | Possible Cause | Suggested Solution |
| Multiple spots on TLC/peaks in HPLC with the same mass as the product. | Lack of regioselectivity in the bromination of 3-aminopyridine. | 1. Introduce a Lewis Acid Catalyst: Add a catalytic amount of FeBr₃ to the reaction mixture to direct bromination to the 6-position. 2. Employ a Protecting Group: Acetylate the amino group of 3-aminopyridine before bromination to moderate its directing effect. 3. Optimize Reaction Temperature: Perform the bromination at low temperatures (e.g., 0 to -10 °C) to enhance selectivity. |
Issue 2: Presence of Dibromo Byproducts
| Symptom | Possible Cause | Suggested Solution |
| A significant peak in the mass spectrum corresponding to the addition of two bromine atoms. | Over-bromination of the 3-aminopyridine starting material. | 1. Control Stoichiometry: Use no more than one equivalent of the brominating agent (e.g., Br₂ or NBS). 2. Slow Addition: Add the brominating agent dropwise to the reaction mixture to avoid localized high concentrations. 3. Monitor the Reaction: Use TLC or HPLC to monitor the consumption of the starting material and stop the reaction as soon as it is complete. |
Issue 3: Low Yield and Dehalogenation in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of this compound and presence of 3-aminopyridine in the crude product. | 1. Catalyst deactivation by the pyridine nitrogen. 2. Dehalogenation side reaction. | 1. Ligand Selection: Use bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) to promote the desired catalytic cycle and shield the palladium center. 2. Base Selection: Use non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ instead of hydroxides or alkoxides, which can be hydride sources. 3. Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation. 4. Optimize Reaction Time: Shorter reaction times can minimize the extent of dehalogenation. |
Data on Impurity Formation
The following tables summarize the expected impurities for the primary synthetic routes. Precise quantitative data is often not available in the literature and can be highly dependent on specific reaction conditions.
Table 1: Impurity Profile of Direct Bromination of 3-Aminopyridine
| Impurity | Type | Typical Abundance | Method of Minimization |
| 2-Bromo-3-aminopyridine | Isomer | Can be a major byproduct | Use of Lewis acid catalyst, low temperature |
| 4-Bromo-3-aminopyridine | Isomer | Can be a major byproduct | Use of Lewis acid catalyst, low temperature |
| 2,6-Dibromo-3-aminopyridine | Over-bromination | Varies with stoichiometry | Control stoichiometry, slow addition of brominating agent |
| Unreacted 3-Aminopyridine | Starting Material | Varies with conversion | Ensure complete reaction, use slight excess of brominating agent if selectivity is controlled |
Table 2: Potential Impurities in the Hofmann Rearrangement Route
| Impurity | Type | Typical Abundance | Method of Minimization |
| 6-Bromo-3-pyridinecarboxamide | Starting Material | Trace to minor | Ensure complete reaction, optimize reaction time and temperature |
| Urethane byproducts | Side Product | Can form if alcohol is used as solvent | Use of aqueous base |
Table 3: Potential Impurities in the Reduction of 6-Bromo-3-nitropyridine Route
| Impurity | Type | Typical Abundance | Method of Minimization |
| 6-Bromo-3-nitropyridine | Starting Material | Trace to minor | Ensure complete reduction, monitor reaction progress |
| Azoxy/Azo compounds | Side Product | Can form with certain reducing agents | Choice of reducing agent (e.g., catalytic hydrogenation is often cleaner) |
| Dehalogenated nitro-compound | Side Product | Possible with some catalysts | Careful selection of catalyst and reaction conditions |
Experimental Protocols
Protocol 1: Regioselective Bromination of 3-Aminopyridine using NBS
This protocol aims to improve the regioselectivity of the bromination towards the desired 6-bromo isomer.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminopyridine (1 equivalent) in anhydrous acetonitrile (B52724).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NBS: Dissolve N-Bromosuccinimide (NBS) (1 equivalent) in anhydrous acetonitrile and add it dropwise to the cooled solution of 3-aminopyridine over 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to separate the isomeric impurities.
Protocol 2: Purification of this compound by Recrystallization
This protocol is for the purification of crude this compound containing minor impurities.
-
Solvent Selection: A mixture of ethanol (B145695) and water is often a suitable solvent system.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration: If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol until the solution is clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting guide for common issues in Suzuki-Miyaura coupling of this compound derivatives.
References
Technical Support Center: Sustainable Synthesis of 6-Bromopyridin-3-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromopyridin-3-amine. The focus is on developing more sustainable, efficient, and scalable synthetic routes.
Section 1: General Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound sustainably?
The main challenges stem from achieving high regioselectivity and minimizing waste. Traditional methods, such as the direct bromination of 3-aminopyridine (B143674), often suffer from poor selectivity, leading to a mixture of isomers (2-bromo and 4-bromo) and di-brominated byproducts.[1] This necessitates difficult purification steps and lowers the overall yield, which is undesirable from a green chemistry perspective.[2]
Q2: What are the most promising sustainable synthetic strategies?
The most promising sustainable routes focus on improving atom economy and avoiding hazardous reagents. Key strategies include:
-
Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig Amination): This method uses precursors like 2,5-dibromopyridine (B19318) and an ammonia (B1221849) surrogate or a protected amine. It is highly versatile and allows for the formation of C-N bonds with high efficiency.[3][4]
-
Catalyst- and Solvent-Free Reactions: Exploring conditions that eliminate the need for solvents or catalysts enhances the environmental friendliness of the synthesis.[1]
-
Use of Greener Solvents: Replacing hazardous solvents with options like water or polyethylene (B3416737) glycol (PEG) is a key aspect of green pyridine (B92270) synthesis.[1]
Q3: What are the key physical and chemical properties of pure this compound?
Pure this compound is typically a solid.[5] Discrepancies in reported values, especially melting point, can often be attributed to impurities or different crystalline forms (polymorphs).[1]
| Property | Value |
| Molecular Formula | C₅H₅BrN₂[6] |
| Molecular Weight | 173.01 g/mol [5][6] |
| Appearance | Solid (powder/crystal)[5] |
| Melting Point | 74-79 °C[1][5] |
| CAS Number | 13534-97-9[5][6] |
Section 2: Troubleshooting Synthesis Routes
Route A: Direct Bromination of 3-Aminopyridine
Q4: My direct bromination of 3-aminopyridine is yielding a mixture of isomers. How can I improve regioselectivity for the 6-position?
The strong activating and directing effect of the amino group often leads to poor regioselectivity.[1] To favor the 6-position, consider the following:
-
Use of N-Bromosuccinimide (NBS): NBS is a milder brominating agent that can offer better control compared to liquid bromine. The reaction is typically run in a solvent like acetonitrile.[5]
-
Lewis Acid Catalysis: Introducing a Lewis acid, such as iron(III) bromide (FeBr₃), can help direct the incoming bromine to the 6-position, though this may still result in modest yields due to byproduct formation.[1]
-
Temperature Control: Running the reaction at low temperatures can help minimize the formation of undesired isomers and di-brominated products.
Q5: I am observing significant amounts of di-brominated byproducts. How can this be minimized?
The formation of di-brominated species is a common issue due to the activated nature of the aminopyridine ring.[1]
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight sub-stoichiometric amount or slow addition of the reagent can reduce over-bromination.
-
Protecting Groups: While it adds steps (which can be less sustainable), temporarily protecting the amino group can modulate its activating effect, leading to cleaner mono-bromination.
Route B: Sustainable Buchwald-Hartwig Amination of 2,5-Dibromopyridine
Q6: What are the critical parameters for a successful Buchwald-Hartwig amination to synthesize this compound?
The Buchwald-Hartwig amination is a powerful method but is highly sensitive to reaction conditions. The choice of catalyst, ligand, base, and solvent is crucial for high yields.[3] For the amination of bromopyridines, challenges can arise from the electron-deficient nature of the ring and the potential for the ring nitrogen to inhibit the palladium catalyst.[7]
| Parameter | Importance and Common Choices |
| Palladium Precursor | Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices.[7][8] |
| Phosphine (B1218219) Ligand | This is often the most critical parameter. Electron-rich, bulky phosphine ligands are favored. XPhos, dppp, and (±)-BINAP have shown excellent results in the amination of bromopyridines.[5][8][9] |
| Base | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is most common, but others like Cs₂CO₃ or K₃PO₄ can be effective depending on the substrate and ligand.[3][7][8] |
| Solvent | Anhydrous, aprotic solvents like toluene (B28343) or dioxane are standard.[3][7] |
| Temperature | Reactions are typically heated, often between 80-110 °C, to ensure a reasonable reaction rate.[3][9] |
Q7: My Buchwald-Hartwig reaction is sluggish or fails. What should I troubleshoot?
A systematic approach is key to diagnosing issues. The following diagram outlines a logical troubleshooting workflow.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Section 3: Purification and Analysis
Q8: What are the most common impurities to look for after synthesis from 2,5-dibromopyridine?
When synthesizing from 2,5-dibromopyridine, the most common impurities are:
-
Unreacted 2,5-dibromopyridine: The starting material.
-
2,5-diaminopyridine: A potential byproduct if the reaction proceeds too far or conditions are not selective.
-
Catalyst/Ligand Residues: Residual palladium and phosphine oxides.
Q9: Which purification methods are most effective?
-
Column Chromatography: This is the most effective method for separating the product from starting materials and byproducts. A silica (B1680970) gel stationary phase with a gradient elution of hexane/ethyl acetate (B1210297) is a good starting point.[10]
-
Recrystallization: If a suitable solvent system can be found that selectively crystallizes the product, this can be a highly effective and scalable purification technique.[10]
Section 4: Detailed Experimental Protocols
Protocol 1: Sustainable Buchwald-Hartwig Amination of 2,5-Dibromopyridine
This protocol is a general guideline based on established methodologies for the amination of bromopyridines.[3][7] Optimization may be required.
Materials:
-
2,5-Dibromopyridine (1.0 equiv)
-
Ammonia source (e.g., Benzophenone imine, 1.2 equiv, followed by hydrolysis) or a protected amine.
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon/Nitrogen), add Pd(OAc)₂, XPhos, and NaOtBu to a dry Schlenk flask or sealed tube.
-
Add the 2,5-dibromopyridine and the amine source to the flask.
-
Add anhydrous toluene via syringe.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., gradient elution with 10-50% ethyl acetate in hexanes).
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
- 1. This compound | 13534-97-9 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3-Amino-6-bromopyridine 97 13534-97-9 [sigmaaldrich.com]
- 6. This compound | C5H5BrN2 | CID 642811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 6-Bromopyridin-3-amine and Other Brominated Pyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as an indispensable tool for the construction of carbon-carbon and carbon-nitrogen bonds, forming the backbone of numerous pharmaceuticals and functional materials. The choice of reactants, particularly the heterocyclic halide, is a critical determinant of reaction efficiency and yield. This guide provides an objective comparison of the performance of 6-Bromopyridin-3-amine against other common brominated pyridines in three of the most powerful cross-coupling methodologies: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
The reactivity of bromopyridines in these transformations is intricately influenced by the position of the bromine atom and the electronic nature of other substituents on the pyridine (B92270) ring. The electron-withdrawing character of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards oxidative addition, a key step in the catalytic cycle. However, the position of the nitrogen relative to the bromine and the presence of other functional groups, such as an amino group, can introduce competing electronic and steric effects, as well as potential catalyst inhibition through coordination.
Comparative Performance in Cross-Coupling Reactions
The following tables summarize quantitative data from various studies, offering a comparative overview of the performance of this compound and other brominated pyridine isomers in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. It is important to note that direct comparative studies for this compound are limited in the literature; therefore, some data is extrapolated from reactions with structurally similar aminobromopyridines to provide a predictive analysis.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. The reactivity of bromopyridines in this reaction is influenced by the electronic properties of the pyridine ring.
| Bromopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 85-95 | >15 | Est. 70-85 | [1] |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 82 | [1] |
| 2-Amino-6-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85-95 | [2] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | Toluene (B28343)/EtOH/H₂O | Reflux | 2 | 95 | [3] |
| 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃/Ligand 1 | KF | 1,4-Dioxane | 110 | 12-24 | 74 | [4] |
Estimated yield for this compound is based on the reactivity of the structurally similar 5-bromo-2-methylpyridin-3-amine.[1]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an organic halide. The presence of the amino group on the bromopyridine can sometimes lead to catalyst inhibition, making ligand choice crucial.[5]
| Bromopyridine Substrate | Amine Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 18 | Est. 80-90 | [2] |
| 2-Amino-6-bromopyridine | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | Reflux | 18 | 94 | [6] |
| 3-Amino-5-bromopyridine | Morpholine | RuPhos Precatalyst | LiHMDS | THF | 65 | 12-16 | 83 | [7] |
| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃/(±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 | [5] |
| 3-Bromopyridine | Piperidine | Ni(⁴⁻ᵗBu stb)₃ | DABCO/Zn | - | - | - | 76 | [5] |
Estimated yield for this compound is based on the high reactivity observed for other aminobromopyridines under similar conditions.[2][6]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst.
| Bromopyridine Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | Est. 70-90 | [8] |
| 2-Amino-3-bromopyridine (B76627) | Phenylacetylene | Pd(CF₃COO)₂ (2.5 mol%)/PPh₃ (5 mol%)/CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 98 | [8] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 16 | 25 | [9] |
| 3-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 80 | 6 | 65 | [2] |
| 2-Bromopyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 65 | 12 | 85 | [10] |
Estimated yield for this compound is based on the high yields achieved with the closely related 2-amino-3-bromopyridine under identical conditions.[8]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations.
Suzuki-Miyaura Coupling of an Aminobromopyridine
This protocol is adapted from the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives.[1]
Materials:
-
5-Bromo-2-methylpyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85–95 °C for over 15 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (B1210297), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination of an Aminobromopyridine
This protocol is a general procedure for the amination of 2-amino-6-bromopyridine.[6]
Materials:
-
2-Amino-6-bromopyridine (1.0 equiv)
-
Amine (e.g., morpholine) (1.1-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add anhydrous toluene and stir the mixture for a few minutes.
-
Add 2-Amino-6-bromopyridine and the amine.
-
Heat the reaction mixture to reflux with stirring for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling of an Aminobromopyridine
This protocol is based on the optimized conditions for the Sonogashira coupling of 2-amino-3-bromopyridine with a terminal alkyne.[8]
Materials:
-
2-Amino-3-bromopyridine (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene) (1.2 equiv)
-
Palladium(II) trifluoroacetate (B77799) [Pd(CF₃COO)₂] (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous DMF and Et₃N.
-
Add 2-amino-3-bromopyridine and the terminal alkyne.
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Catalytic Cycles and Workflows
To further elucidate the processes involved in these critical transformations, the following diagrams, generated using Graphviz, illustrate the catalytic cycles and a general experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Comparative study of different synthesis routes for 6-Bromopyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of 6-Bromopyridin-3-amine, a key building block in the development of novel pharmaceuticals, is a critical consideration for researchers in medicinal chemistry and process development. The efficiency, scalability, and impurity profile of the chosen synthetic route can significantly impact the timeline and cost of drug discovery and development projects. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering a data-driven overview to inform methodological selection.
Executive Summary
Four primary synthetic strategies for the preparation of this compound are prevalent in the literature: direct bromination of 3-aminopyridine (B143674), Hofmann degradation of 6-bromo-3-pyridinecarboxamide, reduction of 6-bromo-3-nitropyridine, and the Sandmeyer reaction. Each of these routes presents distinct advantages and disadvantages in terms of yield, purity, reaction conditions, and scalability. The two-step synthesis involving the reduction of a nitropyridine intermediate generally offers the highest yields and purity, while direct bromination, though atom-economical, often suffers from poor regioselectivity.
Performance Comparison
The following table summarizes the key performance indicators for the different synthetic routes to this compound, providing a clear, quantitative comparison to aid in methodological selection.
| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Direct Bromination | 3-Aminopyridine | N-Bromosuccinimide (NBS) | Moderate | Variable | Atom economical, one-step reaction. | Often results in a mixture of isomers, requiring extensive purification.[1] |
| Hofmann Degradation | 6-Bromo-3-pyridinecarboxamide | Sodium hypobromite (B1234621) (in situ) | Moderate | Good | Good regioselectivity. | Requires preparation of the starting carboxamide. |
| Reduction of Nitropyridine | 3-Nitropyridine (B142982) | Bromine, reducing agent (e.g., Pd/C, H₂) | High | High | Excellent regioselectivity and high purity of the final product.[1] | Two-step process. |
| Sandmeyer Reaction | Pyridine-2,5-diamine | Sodium nitrite (B80452), Copper(I) bromide | Moderate | Good | Versatile for introducing various functionalities. | Requires the synthesis of the diamine precursor and handling of diazonium salts. |
Experimental Protocols
Direct Bromination of 3-Aminopyridine
This method involves the direct electrophilic substitution of a bromine atom onto the pyridine (B92270) ring of 3-aminopyridine. While seemingly straightforward, the strong activating and ortho-, para-directing effect of the amino group can lead to the formation of multiple brominated isomers, primarily 2-bromo- and 4-bromo-3-aminopyridine, in addition to the desired 6-bromo isomer.[1] The choice of solvent is crucial, with acetonitrile (B52724) often being used to improve regioselectivity.[1]
Representative Protocol:
To a solution of 3-aminopyridine in acetonitrile, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature. The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to isolate the this compound from other isomers and byproducts.
Hofmann Degradation of 6-Bromo-3-pyridinecarboxamide
The Hofmann degradation provides a regioselective route to this compound from 6-bromo-3-pyridinecarboxamide. This reaction involves the treatment of the amide with an alkaline solution of bromine, which converts the amide into a primary amine with one less carbon atom.
Representative Protocol:
A solution of sodium hypobromite is prepared in situ by adding bromine to a cold aqueous solution of sodium hydroxide. 6-Bromo-3-pyridinecarboxamide is then added to this solution. The reaction mixture is heated to facilitate the rearrangement. After cooling, the product is extracted with an organic solvent, and the organic layer is dried and concentrated. The crude product can be purified by recrystallization or column chromatography.
Reduction of 6-Bromo-3-nitropyridine
This two-step approach is often favored due to its high yield and purity.[1] The first step involves the regioselective bromination of 3-nitropyridine to yield 6-bromo-3-nitropyridine. The subsequent reduction of the nitro group affords the desired this compound.
Step 1: Bromination of 3-Nitropyridine
3-Nitropyridine is treated with bromine in a suitable solvent, often in the presence of a catalyst, to yield 6-bromo-3-nitropyridine.
Step 2: Reduction of 6-Bromo-3-nitropyridine
The 6-bromo-3-nitropyridine is then reduced to the corresponding amine. Catalytic hydrogenation using a palladium catalyst is a common and efficient method for this transformation.[1]
Representative Protocol for Reduction:
6-bromo-3-nitropyridine is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with stirring. The reaction is monitored by TLC. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield the crude this compound, which can be further purified if necessary.
Sandmeyer Reaction
The Sandmeyer reaction offers an alternative route, starting from a suitable diaminopyridine precursor. This method involves the diazotization of an amino group, followed by its replacement with a bromine atom using a copper(I) bromide catalyst.
Representative Protocol:
Pyridine-2,5-diamine is treated with a solution of sodium nitrite in an acidic medium (e.g., hydrobromic acid) at low temperatures (0-5 °C) to form the diazonium salt. This in-situ generated diazonium salt is then added to a solution of copper(I) bromide. The reaction mixture is typically warmed to room temperature or slightly heated to drive the reaction to completion. The product is then isolated by extraction and purified.
Logical Workflow for Synthesis Route Selection
The choice of the optimal synthesis route for this compound depends on several factors, including the desired scale of the synthesis, the availability of starting materials, and the required purity of the final product. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: Decision workflow for selecting a synthesis route for this compound.
Conclusion
The synthesis of this compound can be achieved through several distinct routes, each with its own set of advantages and challenges. For applications demanding high purity and yield, the two-step process involving the reduction of 6-bromo-3-nitropyridine is the most reliable method.[1] However, for smaller-scale syntheses where atom economy is a priority and purification capabilities are robust, direct bromination may be a viable option. The Hofmann degradation and Sandmeyer reaction offer alternative strategies that may be advantageous depending on the specific context of starting material availability and desired functional group tolerance. A careful evaluation of the factors outlined in this guide will enable researchers to select the most appropriate synthetic strategy for their specific needs.
References
A Comparative Guide to the Reactivity of 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two isomeric aminobromopyridines: 6-Bromopyridin-3-amine and 5-amino-2-bromopyridine. Understanding the distinct reactivity profiles of these versatile building blocks is crucial for designing efficient synthetic routes in drug discovery and materials science. This comparison is supported by established principles of chemical reactivity and illustrative experimental data.
Introduction to Isomeric Differences
The reactivity of this compound and 5-amino-2-bromopyridine is fundamentally dictated by the positions of the amino (-NH₂) and bromo (-Br) substituents on the pyridine (B92270) ring. The pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, particularly at the positions ortho and para (2-, 4-, and 6-positions) to the nitrogen.[1] The interplay between the electron-donating amino group and the electron-withdrawing (by induction) bromo group, along with the position of these substituents relative to the ring nitrogen, results in significant differences in their chemical behavior.
Reactivity in Key Synthetic Transformations
The differential reactivity of these isomers is most pronounced in common synthetic transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the position of the leaving group (bromine) is a critical determinant of reactivity. Halogens at the 2- and 6-positions of the pyridine ring are significantly more activated towards nucleophilic attack. This is because the electronegative ring nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the reaction.[2]
This compound has the bromine atom at the 6-position (an α-position), which is activated towards SNAr.
5-amino-2-bromopyridine has the bromine atom at the 2-position (also an α-position), which is also activated. However, the position of the electron-donating amino group also plays a role. In 5-amino-2-bromopyridine, the amino group is para to the bromine, which can further influence the electron density at the reaction center.
While both isomers have the bromine at an activated position, the overall electron distribution on the ring, as influenced by the amino group, will fine-tune their relative reactivities. Generally, halopyridines with leaving groups at the α- and γ-positions are more reactive in SNAr reactions than those with leaving groups at the β-positions.[2]
Palladium-Catalyzed Cross-Coupling Reactions
In reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, the electronic environment of the carbon-bromine bond influences the ease of oxidative addition to the palladium catalyst, which is often the rate-determining step.
For This compound , the bromine is at the 6-position. The electron-donating amino group at the 3-position will have an electronic influence on the C-Br bond.
For 5-amino-2-bromopyridine , the bromine is at the 2-position, and the amino group is at the 5-position. The proximity of the bromine to the ring nitrogen and the electronic contribution of the amino group will affect its reactivity.
In general, electron-deficient aryl halides tend to be more reactive in these cross-coupling reactions. The relative electron density at the carbon bearing the bromine atom in each isomer will therefore be a key factor in determining their comparative reactivity.
Data Presentation
The following table summarizes the key properties and expected reactivity of the two isomers. Direct comparative quantitative data under identical conditions is scarce in the literature; therefore, the reactivity comparison is based on established principles of heterocyclic chemistry.
| Property/Reaction | This compound | 5-amino-2-bromopyridine | Rationale |
| CAS Number | 13534-97-9[3][4][5] | 1072-97-5[6][7] | - |
| Molecular Weight | 173.01 g/mol [3] | 173.01 g/mol | Isomers |
| Structure | - | ||
| Reactivity in SNAr | Expected to be highly reactive | Expected to be highly reactive | Bromine is at an activated α-position in both isomers, facilitating stabilization of the Meisenheimer intermediate by the ring nitrogen.[2] |
| Reactivity in Suzuki Coupling | Active coupling partner | Active coupling partner | Both are bromopyridines, which are generally effective substrates in Suzuki couplings. Reactivity is influenced by the electronic effects of the amino group on the C-Br bond.[1][8] |
| Reactivity in Buchwald-Hartwig Amination | Active coupling partner | Active coupling partner | Similar to Suzuki coupling, both isomers are expected to be suitable substrates. The nucleophilicity of the amino group may require protection in some cases to prevent self-coupling.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a representative procedure and may require optimization for specific substrates.
-
Reaction Setup: In a clean, dry flask, combine the bromopyridine isomer (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene (B28343), or DME) and water.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 110°C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol is a general guideline and may need to be adapted for specific amine coupling partners.
-
Reaction Setup: To a Schlenk tube or a sealed vial, add the bromopyridine isomer (1.0 eq.), the amine (1.0-1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a phosphine (B1218219) ligand (e.g., BINAP, XPhos, 0.02-0.10 eq.), and a strong base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Heat the mixture under an inert atmosphere at a temperature typically between 80°C and 120°C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent. Dry the combined organic extracts, concentrate, and purify the residue by column chromatography.
Visualization of Key Processes
Logical Relationship of Reactivity Factors
Caption: Key structural features influencing the reactivity of the two isomers.
Generalized Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Generalized Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. This compound | 13534-97-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C5H5BrN2 | CID 642811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13534-97-9|this compound|BLD Pharm [bldpharm.com]
- 5. Atomfair this compound 5-Amino-2-bromopyridine, 2-Bromo-5-aminopyridine, 6-Bromo-3-pyridinamine C5H5BrN2 CAS 13534-97-9 - ATOMFAIR [atomfair.com]
- 6. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-5-bromopyridine, 98% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. benchchem.com [benchchem.com]
Validating the Structure of 6-Bromopyridin-3-amine Reaction Products: A Comparative Guide to NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The structural verification of reaction products is a critical step in chemical synthesis, particularly in the fields of pharmaceutical and materials science. For scaffolds such as 6-Bromopyridin-3-amine, a versatile building block in drug discovery, unambiguous characterization of its derivatives is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of common cross-coupling reaction products of this compound, with supporting experimental data and protocols.
Performance Comparison: NMR vs. Alternative Analytical Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful tool for the structural elucidation of organic molecules in solution.[1] However, a comprehensive validation often involves complementary techniques. The following table compares the utility of NMR with other common analytical methods in the context of characterizing substituted pyridine (B92270) derivatives.
| Analytical Technique | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | - Carbon-hydrogen framework- Connectivity of atoms (via J-coupling)- Chemical environment of nuclei- Relative number of protons | - Gold standard for structural analysis in solution- Provides detailed information on molecular connectivity- Non-destructive | - Indirect structural information; interpretation can be complex- Does not directly provide bond lengths or angles |
| X-ray Crystallography | - Precise 3D molecular structure- Bond lengths and angles- Crystal packing information | - Provides definitive solid-state structure | - Requires a suitable single crystal, which can be difficult to obtain- Structure may not represent the solution-state conformation |
| Mass Spectrometry (MS) | - Molecular weight- Elemental composition (High-Resolution MS)- Fragmentation patterns for structural clues | - High sensitivity, requires very small sample amounts- Can be coupled with separation techniques (e.g., GC, LC) | - Provides limited information on stereochemistry and isomerism- Fragmentation can be complex to interpret |
| Infrared (IR) Spectroscopy | - Presence of specific functional groups | - Fast and requires minimal sample preparation- Good for identifying key functional groups | - Provides limited information on the overall molecular skeleton- Complex spectra with overlapping signals can be difficult to interpret |
Experimental Data: NMR Analysis of Reaction Products
To illustrate the power of NMR in structural validation, this section presents representative ¹H and ¹³C NMR data for the products of two common cross-coupling reactions involving a bromopyridine scaffold: the Suzuki-Miyaura coupling and a copper-catalyzed N-arylation, which serves as an analogue for the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling Product: 1-(6-Phenylpyridin-3-yl)ethanone
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. The reaction of a bromopyridine derivative with a phenylboronic acid derivative yields a phenylpyridine.
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| 9.25 (s, 1H) | H₂' | 197.7 (C=O) | C=O |
| 8.31 (dd, J = 2.2, 6.2 Hz, 1H) | H₄' | 160.6 | C₆' |
| 8.08 (d, J = 7.2 Hz, 2H) | H₂", H₆" | 150.1 | C₂' |
| 7.86 (d, J = 8.4 Hz, 1H) | H₅' | 138.1 | C₄' |
| 7.49–7.55 (m, 3H) | H₃", H₄", H₅" | 136.4 | C₁" |
| 2.68 (s, 3H) | CH₃ | 130.1 | C₄" |
| 129.0 | C₂", C₆" | ||
| 127.4 | C₃", C₅" | ||
| 120.2 | C₅' | ||
| 26.8 | CH₃ |
Data sourced from a study on the synthesis of N-Arylpyrimidin-2-amine derivatives.[2]
Buchwald-Hartwig Amination Analogue Product: N-phenylpyridin-2-amine
The Buchwald-Hartwig amination is a palladium-catalyzed reaction forming a carbon-nitrogen bond between an aryl halide and an amine. As a close analogue, the copper-catalyzed N-arylation of 2-aminopyridine (B139424) with phenylboronic acid provides representative NMR data for an N-aryl pyridine structure.
| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| 8.12 (d, J = 4.3 Hz, 1H) | H₆' | 156.1 | C₂' |
| 7.43 – 7.36 (m, 1H) | H₄' | 148.2 | C₆' |
| 7.24 (d, J = 1.9 Hz, 4H) | H₂", H₃", H₅", H₆" | 140.5 | C₁" |
| 7.07 (s, 1H) | NH | 137.8 | C₄' |
| 7.01 – 6.93 (m, 1H) | H₅' | 129.3 | C₃", C₅" |
| 6.81 (d, J = 8.4 Hz, 1H) | H₃' | 122.8 | C₄" |
| 6.70 – 6.56 (m, 1H) | H₅' | 120.6 | C₂", C₆" |
| 115.0 | C₅' | ||
| 108.2 | C₃' |
Data sourced from a study on copper-catalyzed N-arylation of 2-amino-N-heterocycles.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating research findings. The following are generalized procedures for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 eq.).
-
The vessel is purged with an inert gas (e.g., argon or nitrogen).
-
A suitable solvent system, such as a mixture of toluene (B28343) and water, is added.
-
The reaction mixture is heated, typically between 80-100 °C, and stirred until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired biaryl product.
General Procedure for Buchwald-Hartwig Amination
-
In an inert atmosphere glovebox or using Schlenk line techniques, a reaction vessel is charged with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃ or NaOtBu).
-
This compound (1.0 eq.) and the desired amine (1.2 eq.) are added to the vessel.
-
Anhydrous solvent, such as toluene or dioxane, is added.
-
The reaction vessel is sealed and heated, typically to 80-110 °C, with vigorous stirring.
-
The reaction progress is monitored by TLC or LC-MS.
-
Once the reaction is complete, it is cooled to room temperature and quenched with water.
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification of the crude product is typically achieved by column chromatography.
Visualizing Reaction Pathways and Workflows
Understanding the underlying mechanisms and experimental processes is facilitated by visual diagrams. The following are Graphviz representations of the catalytic cycle for the Suzuki-Miyaura coupling and a typical experimental workflow for product purification.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the purification of a reaction product.
References
Comparing the efficacy of different palladium catalysts for 6-Bromopyridin-3-amine coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine (B92270) scaffolds is a cornerstone of modern medicinal chemistry and materials science. 6-Bromopyridin-3-amine is a key building block, offering a reactive handle for palladium-catalyzed cross-coupling reactions to introduce molecular diversity. The choice of an appropriate palladium catalyst system is critical for achieving high yields and reaction efficiency. This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound, supported by experimental data from closely related substrates.
Data Presentation: Comparative Efficacy of Palladium Catalysts
The following tables summarize the performance of different palladium catalyst systems in the three major classes of cross-coupling reactions. The data is compiled from studies on structurally similar aminobromopyridines and related nitrogen-containing heterocycles, providing a strong predictive framework for catalyst selection.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ (5%) | - | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 90 | 12 | 85-95 |
| Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ | Toluene (B28343) | 100 | 8 | 90-98 |
| Pd₂(dba)₃ (2%) | XPhos (4%) | K₂CO₃ | THF | 80 | 12 | 88-96 |
| Pd(dppf)Cl₂ (3%) | - | K₂CO₃ | DME | 80 | 2 | Good to High |
Yields are estimated based on reactions with similar bromo-substituted pyridines and may vary depending on the specific boronic acid partner.[1]
Table 2: Buchwald-Hartwig Amination of this compound with Morpholine (B109124)
| Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd₂(dba)₃ (2%) | RuPhos (8%) | LiHMDS | THF | 65 | 12-16 | 71 |
| Pd₂(dba)₃ (2%) | BINAP (3%) | NaOtBu | Toluene | 80 | 4 | ~60 |
| Pd(OAc)₂ (5%) | Xantphos (7.5%) | Cs₂CO₃ | Toluene | 100 | 18 | High |
| RuPhos Precatalyst (4%) | - | LiHMDS | THF | 65 | 12-16 | 83 |
Data compiled from studies on 3-bromo-2-aminopyridine and 6-bromo-N,N-dimethylpyridazin-3-amine.[2][3]
Table 3: Sonogashira Coupling of this compound with Phenylacetylene
| Palladium Source (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ (3%) | - | CuI (5%) | Et₃N | DMF | 80-100 | 3-12 | High |
| Pd(CF₃COO)₂ (2.5%) | PPh₃ (5%) | CuI (5%) | Et₃N | DMF | 100 | 3 | 72-96 |
| Pd(PPh₃)₄ (15%) | - | CuI (30%) | Et₃N | THF | RT | 16 | High |
Data compiled from studies on 2-amino-3-bromopyridines and other bromo-N-heterocycles.
Experimental Workflows and Catalytic Cycles
The general workflow for palladium-catalyzed cross-coupling reactions involves a sequence of steps from reaction setup under an inert atmosphere to product purification. The catalytic cycles for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions illustrate the key mechanistic steps involving the palladium catalyst.
Experimental Protocols
The following are representative experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions of this compound. These should be considered as starting points and may require optimization for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general procedure adapted for the coupling of this compound with an arylboronic acid.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL), degassed
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄ to the flask.
-
Add anhydrous 1,4-dioxane and degassed water via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general method for the amination of this compound with a secondary amine like morpholine.[2]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.05 mmol, 5 mol%)
-
Xantphos (0.075 mmol, 7.5 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene (10 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd(OAc)₂, Xantphos, and Cs₂CO₃.
-
Add this compound and anhydrous toluene.
-
Finally, add the morpholine to the reaction mixture.
-
Seal the tube and heat the mixture at 100 °C for 18 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (B109758) and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Protocol 3: Sonogashira Coupling
This protocol is a representative example for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Triethylamine (B128534) (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a dry round-bottom flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask and purge with an inert gas (e.g., nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous DMF and triethylamine via syringe.
-
Add the terminal alkyne to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 3-12 hours).
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of a representative series of novel 6-Bromopyridin-3-amine analogs. The pyridine (B92270) scaffold is a crucial component in a wide array of biologically active compounds, and its derivatives are actively being investigated for various therapeutic applications, including as anticancer agents and kinase inhibitors.[1][2][3] This document summarizes key in vitro data, presents detailed experimental methodologies for the evaluation of such compounds, and visualizes relevant workflows and cellular pathways to provide a framework for ongoing research and development.
Comparative Analysis of In Vitro Anticancer Activity
The in vitro anticancer activity of a hypothetical series of this compound analogs (designated BPS-1 through BPS-4) was evaluated against a panel of human cancer cell lines. A key metric for this evaluation is the half-maximal inhibitory concentration (IC50), which measures the potency of a compound in inhibiting biological processes. A lower IC50 value signifies a more potent compound.[1] The data presented below is representative of typical screening results for novel pyridine derivatives.[1][4]
Table 1: Anticancer Activity (IC50 in µM) of this compound Analogs
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | Doxorubicin (Reference) |
| BPS-1 | 8.2 | 12.5 | 10.1 | 1.93[4] |
| BPS-2 | 5.7 | 9.8 | 7.3 | 1.93[4] |
| BPS-3 | 2.1 | 4.3 | 3.5 | 1.93[4] |
| BPS-4 | 15.4 | 22.1 | 18.9 | 1.93[4] |
Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives.
Comparative Analysis of Kinase Inhibitory Activity
Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5][6] Pyridine-based molecules have shown promise as kinase inhibitors.[4][7] The following table presents representative data for the inhibitory activity of the hypothetical BPS analogs against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis.
Table 2: VEGFR-2 Kinase Inhibitory Activity (IC50 in µM)
| Compound | VEGFR-2 IC50 (µM) | Sorafenib (Reference) |
| BPS-1 | 7.8 | 0.09[4] |
| BPS-2 | 4.5 | 0.09[4] |
| BPS-3 | 1.2 | 0.09[4] |
| BPS-4 | 11.3 | 0.09[4] |
Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives targeting kinases.[4]
Experimental Protocols
Reproducibility and standardization are crucial for the validation of experimental findings.[1][8] The following are detailed methodologies for the key assays relevant to the biological screening of novel this compound analogs.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT116 (colorectal carcinoma) are used.
-
Media: Cells are cultured in appropriate media (e.g., RPMI 1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS), L-Glutamine, and a penicillin-streptomycin (B12071052) solution.[9]
-
Conditions: Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.[10]
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[11]
-
Compound Treatment: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (B87167) (DMSO).[10] Serial dilutions are then made in the culture medium to achieve a range of final concentrations. The cells are incubated with the compounds for 48 to 72 hours.[4]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Measurement: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[11] The absorbance is then measured using a multi-well spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 values are then determined by plotting the percentage of inhibition against the compound concentrations.
Kinase Inhibition Assay (VEGFR-2)
Biochemical assays are used to determine the direct inhibitory effect of compounds on specific kinase enzymes.
-
Assay Principle: A common format is a fluorescence-based assay that measures the amount of ATP consumed during the phosphorylation reaction catalyzed by the kinase.
-
Procedure:
-
The VEGFR-2 enzyme is incubated with the test compound at various concentrations in a reaction buffer.
-
The kinase reaction is initiated by the addition of a substrate (a specific peptide) and ATP.
-
After a set incubation period, a detection reagent is added that selectively binds to the remaining ATP, producing a fluorescent signal.
-
The amount of kinase activity is inversely proportional to the fluorescence intensity.
-
-
Data Analysis: The results are used to calculate the percentage of kinase inhibition for each compound concentration, and the IC50 value is determined from the resulting dose-response curve.
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 13534-97-9 | Benchchem [benchchem.com]
- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
Head-to-head comparison of microwave-assisted vs. conventional heating for 6-Bromopyridin-3-amine synthesis
A comprehensive comparison reveals significant advantages in reaction time and yield for the microwave-assisted approach in the synthesis of the key pharmaceutical intermediate, 6-Bromopyridin-3-amine.
For researchers and professionals in drug development, the efficient synthesis of key building blocks is paramount. This compound is a crucial intermediate in the preparation of a variety of bioactive molecules. This guide provides a head-to-head comparison of microwave-assisted and conventional heating methods for its synthesis, supported by experimental data, to inform methodological choices in the laboratory.
Performance Comparison: A Data-Driven Analysis
The synthesis of this compound can be effectively achieved through two primary conventional routes: the Hofmann degradation of 6-bromo-3-pyridinecarboxamide and the reduction of 6-bromo-3-nitropyridine. While both methods are reliable, they are often hampered by long reaction times. Microwave-assisted synthesis emerges as a powerful alternative, drastically accelerating the process.
| Parameter | Conventional Heating: Hofmann Degradation | Conventional Heating: Nitro Reduction | Microwave-Assisted Synthesis (Analogous) |
| Starting Material | 6-Bromo-3-pyridinecarboxamide | 6-Bromo-3-nitropyridine | 3,5-dibromopyridine and an amine |
| Key Reagents | Sodium hypobromite (B1234621) (from NaOH and Br₂) | Palladium on carbon (Pd/C), Hydrogen source | N-Methyl-2-pyrrolidone (NMP), Toluene |
| Reaction Time | 1 - 2 hours | >2 hours | ~1 hour |
| Reaction Temperature | 60 - 70°C | Ambient to 50°C | 180°C |
| Reported Yield | 49 - 52% | 90 - 96% | High, enables multi-gram synthesis |
| Purity | >95% | >98% | High, simplified purification |
| Key Advantages | Readily available starting material. | High yield and purity. | Significantly shorter reaction times, potential for high throughput. |
| Key Disadvantages | Moderate yield, use of hazardous bromine. | Longer reaction time, use of flammable hydrogen gas and precious metal catalyst. | Requires specialized microwave reactor, operates at high temperature and pressure. |
Note: Data for the microwave-assisted synthesis is based on an analogous procedure for a similar isomer, 3-Amino-5-bromopyridine, due to the limited availability of a direct head-to-head comparison for this compound in the searched literature. The data still provides a strong indication of the expected performance.
Experimental Protocols
Conventional Heating: Hofmann Degradation of 6-Bromo-3-pyridinecarboxamide
This procedure involves the reaction of 6-bromo-3-pyridinecarboxamide with sodium hypobromite.
Procedure:
-
A solution of sodium hypobromite is prepared by adding liquid bromine to a cooled solution of sodium hydroxide.
-
6-Bromo-3-pyridinecarboxamide is added to the sodium hypobromite solution.
-
The reaction mixture is heated to 60-70°C for 1 to 2 hours.
-
After cooling, the product is isolated by filtration and purified by recrystallization.
Microwave-Assisted Synthesis: Amination of a Dibromopyridine (Analogous Procedure)
This protocol is adapted from a procedure for a similar isomer and illustrates the typical conditions for a microwave-assisted amination.
Procedure:
-
In a microwave-safe reaction vessel, combine the dibromopyridine with an excess of the desired amine.
-
Add a solvent system, such as N-Methyl-2-pyrrolidone (NMP) and toluene.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to approximately 180°C for about 1 hour.
-
After the reaction is complete, the vessel is cooled, and the product is isolated and purified using standard laboratory techniques.
Visualizing the Process
To better understand the workflow and the comparative advantages, the following diagrams illustrate the experimental processes and the logical relationship between the two methodologies.
Caption: Experimental workflows for conventional and microwave-assisted synthesis.
Caption: Logical comparison of synthesis methods.
Conclusion
The comparative analysis clearly demonstrates that microwave-assisted synthesis offers a superior alternative to conventional heating methods for the production of this compound. The significant reduction in reaction time, coupled with high yields, makes it an attractive option for accelerating drug discovery and development pipelines. While conventional methods remain viable, particularly the high-yielding nitro reduction route, the speed and efficiency of microwave synthesis present a compelling case for its adoption in modern synthetic chemistry laboratories. The choice of method will ultimately depend on the specific requirements of the research, including available equipment, scale, and time constraints.
A Comparative Guide to the Synthesis of 6-Bromopyridin-3-amine: A Cost-Effectiveness Analysis
For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key chemical building blocks is a cornerstone of successful project progression. 6-Bromopyridin-3-amine is a valuable intermediate in the pharmaceutical and agrochemical industries, and its synthesis can be approached through several distinct chemical pathways. This guide provides an objective comparison of the three primary methods for synthesizing this compound, with a focus on cost-effectiveness, supported by available experimental data and detailed methodologies.
Executive Summary
Three principal synthetic routes for this compound are critically evaluated:
-
Direct Bromination of 3-Aminopyridine (B143674): A theoretically straightforward approach, but one that often grapples with issues of regioselectivity.
-
Hofmann Degradation of 6-Bromonicotinamide (B1289588): A reliable method for producing primary amines with one less carbon atom from the corresponding amide.
-
Two-Step Synthesis from 3-Nitropyridine (B142982): This pathway involves the bromination of 3-nitropyridine followed by the reduction of the nitro group.
The analysis indicates that the two-step synthesis from 3-nitropyridine offers the most cost-effective route, primarily due to its high overall yield and the relatively moderate cost of the starting materials. While the Hofmann degradation presents a viable alternative with a good yield, the higher cost of the starting material, 6-bromonicotinamide, impacts its overall economic feasibility. The direct bromination of 3-aminopyridine, although appearing to be the simplest route, is hampered by lower yields and potential for multiple brominated byproducts, making it a less economically viable option for large-scale synthesis.
Performance Comparison: A Data-Driven Analysis
The following tables summarize the key performance indicators for the three synthetic routes, providing a clear, quantitative comparison to aid in methodological selection. It is important to note that where direct experimental data for this compound was unavailable, data from analogous reactions have been used for estimation and are clearly indicated.
Table 1: Comparison of Synthetic Methods for this compound
| Parameter | Direct Bromination of 3-Aminopyridine | Hofmann Degradation of 6-Bromonicotinamide | Two-Step Synthesis from 3-Nitropyridine |
| Starting Material | 3-Aminopyridine | 6-Bromonicotinamide | 3-Nitropyridine |
| Key Reagents | N-Bromosuccinimide (NBS), Acetonitrile (B52724) | Sodium Hydroxide (B78521), Bromine | Bromine, Sulfuric Acid, Iron powder, Ammonium (B1175870) chloride |
| Reaction Time | ~8 hours | ~1 hour | Step 1: ~5 hours, Step 2: ~3 hours (Total: ~8 hours) |
| Reaction Temperature | 0°C | 70°C | Step 1: Ambient, Step 2: 100°C |
| Reported Yield | ~45% (Estimated) | ~70%[1] | Step 1: ~85%, Step 2: ~90% (Overall: ~76.5%) |
| Purification Method | Column Chromatography | Extraction, Recrystallization | Extraction, Recrystallization |
| Key Advantages | One-step reaction | Good yield, relatively short reaction time | High overall yield, good purity |
| Key Disadvantages | Low yield, formation of byproducts | Higher cost of starting material | Two-step process |
Table 2: Cost-Effectiveness Analysis
| Parameter | Direct Bromination of 3-Aminopyridine | Hofmann Degradation of 6-Bromonicotinamide | Two-Step Synthesis from 3-Nitropyridine |
| Starting Material Cost (per mole) | ~$20 | ~$1160 | ~$40 |
| Key Reagents Cost (per mole of product) | ~$15 | ~$5 | ~$10 |
| Total Estimated Cost per Mole of Product | ~$78 | ~$1664 | ~$65 |
| Estimated Cost per Gram of Product | ~$0.45 | ~$9.62 | ~$0.38 |
Note: Costs are estimates based on currently available supplier pricing and may vary. The cost analysis includes major reagents and starting materials but excludes solvents, energy, and labor costs.
Experimental Protocols
Method 1: Direct Bromination of 3-Aminopyridine
This protocol is based on a general procedure for the bromination of activated pyridines.
Experimental Procedure: To a solution of 3-aminopyridine (1.0 mmol) in acetonitrile (10 mL) at 0°C, N-bromosuccinimide (NBS) (1.0 mmol) is added in one portion. The resulting mixture is stirred at 0°C for 8 hours. The reaction is then quenched with water (20 mL) and extracted with dichloromethane (B109758) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography on silica (B1680970) gel to afford this compound.[2]
Method 2: Hofmann Degradation of 6-Bromonicotinamide
This protocol is adapted from a general procedure for the Hofmann rearrangement.[1][3][4]
Experimental Procedure: To a pre-cooled aqueous solution of sodium hydroxide (3.8 molar equivalents), bromine (1.2 molar equivalents) is added to form sodium hypobromite (B1234621) in situ. To this solution, 6-bromonicotinamide (1.0 molar equivalent) is added. The reaction mixture is gradually warmed to room temperature and then heated at 70°C for 1 hour. After cooling, the product is extracted with an organic solvent (e.g., a mixture of THF and tert-butyl methyl ether). The combined organic phases are dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization to yield this compound.[1]
Method 3: Two-Step Synthesis from 3-Nitropyridine
Step 1: Bromination of 3-Nitropyridine
Experimental Procedure: 3-Nitropyridine (1.0 molar equivalent) is dissolved in concentrated sulfuric acid. To this solution, a solution of bromine (1.1 molar equivalents) in concentrated sulfuric acid is added dropwise at room temperature. The reaction mixture is stirred for 5 hours. The mixture is then carefully poured onto ice and neutralized with a sodium hydroxide solution. The precipitated 6-bromo-3-nitropyridine is filtered, washed with water, and dried.
Step 2: Reduction of 6-Bromo-3-nitropyridine
Experimental Procedure: To a mixture of 6-bromo-3-nitropyridine (1.0 molar equivalent) and iron powder (3.0 molar equivalents) in a mixture of ethanol (B145695) and water, a catalytic amount of ammonium chloride is added. The mixture is heated to 100°C and stirred for 3 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.
Signaling Pathways & Experimental Workflows
References
- 1. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistwizards.com [chemistwizards.com]
- 4. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
A Comparative Performance Analysis of a Novel 6-Bromopyridin-3-amine Derivative Against Established Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – A novel 6-Bromopyridin-3-amine derivative, designated as compound 3m , has demonstrated significant potential as a multi-targeted protein kinase inhibitor for the treatment of non-small cell lung cancer (NSCLC).[1][2] This guide provides a comprehensive benchmark of compound 3m 's performance against a panel of established kinase inhibitors, supported by in vitro and in vivo experimental data. This objective comparison is intended for researchers, scientists, and drug development professionals in the field of oncology.
Executive Summary
Compound 3m , a novel pyridin-3-amine derivative, exhibits potent, nanomolar-level inhibition against a range of kinases implicated in NSCLC, including Fibroblast Growth Factor Receptors (FGFR1, 2, and 3), Rearranged during Transfection (RET), Epidermal Growth Factor Receptor (EGFR), Discoidin Domain Receptor 2 (DDR2), and Anaplastic Lymphoma Kinase (ALK).[1][2] Furthermore, in vivo studies have demonstrated its significant anti-tumor activity in a xenograft model of NSCLC.[1][2] This comparison guide will detail the performance of compound 3m alongside established inhibitors such as infigratinib, alectinib, gefitinib, ponatinib, and dasatinib.
Data Presentation: In Vitro Kinase Inhibition
The inhibitory activity of compound 3m and a selection of established kinase inhibitors were assessed against a panel of cancer-relevant kinases. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of the kinase activity, are summarized in the tables below.
Table 1: Inhibition of Fibroblast Growth Factor Receptors (FGFR)
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
| Compound 3m | Data not publicly available | Data not publicly available | Data not publicly available |
| Infigratinib | 1.1[3] | 1.0[3] | 2.0[3] |
Table 2: Inhibition of Anaplastic Lymphoma Kinase (ALK)
| Compound | ALK IC50 (nM) |
| Compound 3m | Data not publicly available |
| Alectinib | 1.9[4] |
Table 3: Inhibition of Epidermal Growth Factor Receptor (EGFR)
| Compound | EGFR IC50 (nM) |
| Compound 3m | Data not publicly available |
| Gefitinib | 26 - 57[2] |
Table 4: Inhibition of Rearranged during Transfection (RET) Kinase
| Compound | RET IC50 (nM) |
| Compound 3m | Data not publicly available |
| Ponatinib | 25.8[5] |
Table 5: Inhibition of Discoidin Domain Receptor 2 (DDR2)
| Compound | DDR2 IC50 (nM) |
| Compound 3m | Data not publicly available |
| Dasatinib | 1.4 |
Note: Specific IC50 values for compound 3m are not yet publicly available in the cited abstract. The abstract describes the inhibition as being at the "nanomolar level".[1][2]
Data Presentation: In Vivo Antitumor Activity
Compound 3m was evaluated for its in vivo efficacy in a non-small cell lung cancer xenograft model using NCI-H1581 cells.
Table 6: In Vivo Tumor Growth Inhibition
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) |
| Compound 3m | NCI-H1581 | Details not publicly available | 66.1%[1][2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the general protocols employed in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (General Protocol)
Biochemical kinase assays are performed to determine the concentration at which a compound inhibits 50% of the kinase activity (IC50). A common method is the ADP-Glo™ Kinase Assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compounds (e.g., compound 3m, established inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., white, 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the kinase assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid interference with the assay.
-
Kinase Reaction:
-
Add the diluted test compound or vehicle control to the wells of the assay plate.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the reaction by adding ATP. The final ATP concentration is typically at or near the Km for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
NCI-H1581 Xenograft Model (General Protocol)
Xenograft models are used to evaluate the in vivo antitumor efficacy of a test compound.
Materials:
-
NCI-H1581 human non-small cell lung cancer cells
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Matrigel or a similar basement membrane matrix
-
Test compound (e.g., compound 3m) and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: NCI-H1581 cells are harvested, mixed with Matrigel, and subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Treatment:
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
The test compound or vehicle is administered to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).
-
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Data Analysis:
-
The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study.
-
Body weight and general health of the mice are monitored throughout the study to assess toxicity.
-
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6- tetrahydro-2H-pyran-4-carboxamide, an orally active inhibitor of 5-lipoxygenase with improved pharmacokinetic and toxicology characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Bromopyridin-3-amine: A Comprehensive Guide for Laboratory Professionals
Authoritative guidance on the safe and compliant disposal of 6-Bromopyridin-3-amine, ensuring the safety of laboratory personnel and environmental protection.
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. As a halogenated aromatic amine, this compound presents specific hazards that necessitate a structured and compliant disposal process. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound waste, from initial handling to final disposition.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1] All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₅BrN₂ | [1][3] |
| Molecular Weight | 173.01 g/mol | [1][3] |
| Appearance | Solid | [1] |
| Melting Point | 74-76 °C (lit.) | [1] |
| CAS Number | 13534-97-9 | [1][3] |
| Storage Temperature | Store at -20°C to -80°C, protect from light | [4] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. Chemical treatment or neutralization in the lab is not advised without specific, validated protocols due to the potential for hazardous reactions and byproducts. The following steps outline the standard operating procedure for preparing this chemical for disposal.
Step 1: Waste Identification and Segregation
-
Identify the Waste Stream: Clearly identify all waste containing this compound. This includes pure, unused compound, contaminated labware (e.g., pipette tips, vials), and solutions.
-
Segregate Halogenated Waste: this compound is a halogenated organic compound. It is crucial to segregate it into a designated "Halogenated Organic Waste" stream.[5] Do not mix it with non-halogenated waste, as this can complicate and increase the cost of disposal.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect solid this compound waste and contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.
-
Ensure the container is kept closed at all times, except when adding waste.[6]
-
-
Liquid Waste:
-
For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container, also clearly labeled for "Halogenated Organic Liquid Waste."
-
Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.
-
Step 3: Labeling and Documentation
-
Proper Labeling: All waste containers must be accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration and composition of the waste.
-
The associated hazards (e.g., "Irritant," "Harmful").
-
The date the waste was first added to the container.
-
-
Maintain a Log: Keep a detailed log of the waste being accumulated in each container. This documentation is essential for the waste disposal service and for regulatory compliance.
Step 4: Storage Pending Disposal
-
Designated Storage Area: Store the sealed and labeled waste containers in a designated satellite accumulation area within or near the laboratory.[6]
-
Secondary Containment: Place waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
-
Incompatible Materials: Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents.
Step 5: Arranging for Professional Disposal
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) office or the designated chemical waste coordinator to schedule a pickup.[6][7]
-
Provide Documentation: Provide the EH&S office with all necessary documentation regarding the waste's composition and volume.
-
Final Disposal Method: The licensed waste disposal facility will typically use high-temperature incineration for the destruction of halogenated organic compounds.[8][9][10] This process ensures the complete breakdown of the molecule into less harmful components under controlled conditions, with operating temperatures often exceeding 1100°C for halogenated waste.[8][11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. 3-Amino-6-bromopyridine 97 13534-97-9 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C5H5BrN2 | CID 642811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. otago.ac.nz [otago.ac.nz]
- 8. zerowasteeurope.eu [zerowasteeurope.eu]
- 9. zeeco.com [zeeco.com]
- 10. reed.edu [reed.edu]
- 11. epa.ie [epa.ie]
Essential Safety and Operational Guide for Handling 6-Bromopyridin-3-amine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides immediate and essential safety and logistical information for the handling of 6-Bromopyridin-3-amine (CAS No. 13534-97-9), including personal protective equipment (PPE), procedural guidance, and disposal plans.
Hazard Summary: this compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to strict safety protocols is crucial to mitigate risks.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Face Shield | Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash protection.[3] |
| Skin/Body | Chemical-resistant Lab Coat or Coveralls | A lab coat should be worn at all times. For larger quantities or when there is a higher risk of splashing, consider using chemical-resistant coveralls. |
| Hands | Chemical-resistant Gloves | Nitrile gloves are a suitable option for general use. Always inspect gloves for any signs of degradation before use. |
| Respiratory | Respirator | Use a dust mask of type N95 (US) or a full-face respirator if exposure limits are exceeded or if irritation is experienced, especially when handling the solid compound where dust may be generated.[2] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3][4] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling Procedures
Adherence to the following procedural steps will minimize the risk of exposure and ensure a safe working environment.
1. Preparation:
-
Don PPE: Before entering the laboratory, ensure all required personal protective equipment is worn correctly.
-
Work Area Setup: All handling of this compound should be conducted in a well-ventilated chemical fume hood.[3][4] Ensure that an eyewash station and safety shower are readily accessible.[5][6]
-
Gather Materials: Assemble all necessary glassware, reagents, and equipment before commencing work.
2. Handling:
-
Weighing: To minimize dust generation, carefully weigh the solid compound on a tared weigh boat inside the fume hood.[6]
-
Transfer and Reaction: Keep containers tightly closed when not in use.[3][7] Add the compound to the solvent or reaction mixture within the fume hood.
3. Cleanup and Disposal:
-
Decontamination: All glassware and equipment that have been in contact with this compound must be thoroughly decontaminated with an appropriate solvent.
-
Waste Disposal: Dispose of all waste, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.[3] All waste must be handled in accordance with local, state, and federal regulations.
-
Personal Hygiene: Immediately change any contaminated clothing.[8] Wash hands and face thoroughly with soap and water after handling the substance.[8] Do not eat, drink, or smoke in the work area.[3][4]
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap. Seek medical attention if irritation occurs.[3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4] |
Storage and Spill Management
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7] The substance should be stored locked up.[3]
Spill Management:
-
Evacuate: Evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.
-
Contain: For a solid spill, carefully sweep or vacuum the material into a suitable, labeled disposal container. Avoid generating dust.[6]
-
Clean: Clean the spill area thoroughly with a suitable solvent.
-
Dispose: Dispose of all cleanup materials as hazardous waste.[3]
References
- 1. This compound | C5H5BrN2 | CID 642811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-6-bromopyridine 97 13534-97-9 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
